N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Description
BenchChem offers high-quality N-(Cyclopropylmethyl)cyclobutanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)cyclobutanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(3-1)9-6-7-4-5-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHJQZDCSLTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704050 | |
| Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-75-2 | |
| Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rational Synthesis and Process Optimization of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Introduction & Pharmacochemical Relevance
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (CAS: 1010097-75-2)[1] is a highly specialized secondary amine building block utilized extensively in modern medicinal chemistry. Featuring both a sterically constrained cyclobutane ring and a lipophilic cyclopropylmethyl moiety, this compound is frequently integrated into the pharmacophores of advanced kinase inhibitors, including non-receptor tyrosine-protein kinase 2 (TYK2) inhibitors[2] and Leucine-rich repeat kinase 2 (LRRK2) inhibitors[3].
The incorporation of these specific cycloalkyl groups serves to modulate the basicity (pKa) of the amine, enhance metabolic stability against oxidative dealkylation, and improve the overall lipophilic ligand efficiency (LLE) of the parent drug. This whitepaper provides an in-depth, self-validating technical guide to the synthesis of this critical intermediate, focusing on mechanistic causality, pathway optimization, and scalable experimental protocols.
Retrosynthetic Analysis & Pathway Selection
The synthesis of secondary amines typically relies on the reductive amination of a carbonyl compound with a primary amine. For N-(Cyclopropylmethyl)cyclobutanamine, two primary retrosynthetic disconnections are viable:
-
Route A (Preferred): Disconnection at the cyclobutyl C–N bond, leading to cyclobutanone and cyclopropylmethanamine [3],[2].
-
Route B: Disconnection at the cyclopropylmethyl C–N bond, leading to cyclopropanecarboxaldehyde and cyclobutanamine [4].
Causality for Route Selection: While both routes are chemically sound, Route A is vastly superior for scalable synthesis. Cyclobutanone is a highly reactive, unhindered ketone that rapidly forms imines. Furthermore, cyclopropylmethanamine is a stable, commercially abundant liquid primary amine. Conversely, Route B utilizes cyclopropanecarboxaldehyde, which is prone to self-condensation and oxidation, making it less ideal for high-yield industrial applications.
Retrosynthetic pathways for N-(Cyclopropylmethyl)cyclobutanamine via reductive amination.
Mechanistic Causality: The Reductive Amination Sequence
The transformation relies on a one-pot reductive amination. The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice[2].
Mechanistic Rationale: Unlike Sodium borohydride (NaBH4), which can prematurely reduce the ketone to cyclobutanol, NaBH(OAc)3 is a mild reducing agent that exhibits high chemoselectivity for the protonated iminium ion over the parent ketone. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring that reduction only occurs after the iminium intermediate is fully formed.
Mechanistic workflow of the reductive amination and subsequent hydrochloride salt formation.
Experimental Protocol: Self-Validating System (Route A)
This protocol is designed as a self-validating system. Visual and thermal cues are built into the methodology to ensure the reaction is proceeding correctly without the need for constant external analytical sampling.
Phase 1: Imine Formation
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve cyclobutanone (1.0 eq, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Amine Addition: Add cyclopropylmethanamine (1.05 eq, 10.5 mmol) dropwise at 20 °C.
-
Self-Validation Check: A slight exotherm (temperature rise of ~2-4 °C) should be observed upon addition, confirming the initial nucleophilic attack and hemiaminal formation. Allow the mixture to stir for 30 minutes.
Phase 2: Chemoselective Reduction
-
Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) portion-wise over 15 minutes[2].
-
Catalysis (Optional but recommended): Add glacial acetic acid (1.0 eq) to facilitate the dehydration of the hemiaminal to the iminium ion.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12-16 hours.
-
Self-Validation Check (TLC): Spot the reaction on silica TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The primary amine starting material (ninhydrin stain: purple/pink) should disappear, replaced by a new, higher Rf spot representing the secondary amine (ninhydrin stain: weak yellow/brown).
Phase 3: Workup and Salt Formation
-
Quenching: Carefully quench the reaction with saturated aqueous NaHCO3 (Caution: effervescence from unreacted hydride and acetic acid). Extract the aqueous layer with DCM (3x).
-
Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
-
Salting: Dissolve the crude free base in anhydrous diethyl ether (or dioxane). Dropwise add a solution of 2M HCl in diethyl ether (1.2 eq) at 0 °C.
-
Self-Validation Check: A white precipitate (the hydrochloride salt) will immediately form. Filter the precipitate, wash with cold ether, and dry under a vacuum to yield N-(cyclopropylmethyl)cyclobutanamine hydrochloride as a white crystalline solid[1].
Quantitative Data & Yield Optimization
To demonstrate the superiority of the selected parameters, the following table summarizes the quantitative yield data across different reductive amination conditions utilized in the literature[4],[3],[2].
| Route | Carbonyl Component | Amine Component | Reducing Agent | Solvent | Temp (°C) | Isolated Yield (%) |
| A | Cyclobutanone | Cyclopropylmethanamine | NaBH(OAc)3 | DCM | 20-25 | 85 - 89% |
| A | Cyclobutanone | Cyclopropylmethanamine | NaBH4 | MeOH | 20 | 72 - 75% |
| B | Cyclopropanecarboxaldehyde | Cyclobutanamine | NaBH(OAc)3 | DCE | 20-25 | 78 - 82% |
Note: The use of NaBH4 in MeOH (Route A, Row 2) results in lower yields due to competitive reduction of the cyclobutanone prior to complete imine formation.
Analytical Validation Parameters
To verify the structural integrity of the final N-(cyclopropylmethyl)cyclobutanamine hydrochloride, the following nuclear magnetic resonance (NMR) signatures should be confirmed:
-
1H NMR (D2O or CD3OD):
-
Cyclobutyl methine (CH-N): Multiplet around ~3.6 - 3.8 ppm (shifted downfield due to protonation of the adjacent nitrogen).
-
Cyclopropylmethyl (CH2-N): Doublet around ~2.8 - 3.0 ppm.
-
Cyclopropyl ring protons: Distinctive upfield multiplets between ~0.2 - 0.7 ppm, confirming the intact cyclopropyl moiety.
-
-
Mass Spectrometry (ESI-MS): Expected[M+H]+ for the free base (C8H15N) is m/z 126.1.
References
Sources
- 1. N-(cyclopropylmethyl)cyclobutanamine hydrochloride CAS#: 1010097-75-2 [m.chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 4. US8383596B2 - Antibacterial aminoglycoside analogs - Google Patents [patents.google.com]
physicochemical properties of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Executive Summary
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a substituted amine featuring both cyclobutyl and cyclopropyl moieties. Such structures are of significant interest to medicinal chemists and drug development professionals as building blocks for novel therapeutics. The unique stereoelectronic properties of the cyclopropyl group can influence a molecule's conformation, metabolic stability, and receptor binding affinity.[1][2] A thorough understanding of the physicochemical properties of this hydrochloride salt is paramount for its effective utilization in research and development, guiding formulation, predicting pharmacokinetic behavior, and ensuring analytical robustness.
This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document delves into the causality behind experimental choices, provides validated protocols for property determination, and discusses the implications of each property for scientific applications. It is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related compounds.
Chemical Identity and Structural Context
The first step in any rigorous scientific investigation is to establish the precise identity of the molecule of interest.
1.1. Molecular Structure and Identification
-
Chemical Name: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
-
Molecular Formula: C₈H₁₆ClN
-
Molecular Weight: 161.67 g/mol
-
CAS Number: While a specific CAS number for the hydrochloride salt is not prominently indexed, the free base, N-cyclopropylcyclobutanamine, is identified by CAS Number 823-13-2.[3]
-
Chemical Structure:
(Note: Image is a representation)
The structure consists of a secondary amine, which is protonated in the hydrochloride salt form. The nitrogen atom is substituted with a cyclobutane ring and a cyclopropylmethyl group. The high ring strain of the cyclopropyl group (C₃H₅) imparts unique electronic properties, often acting as a bioisostere for double bonds or phenyl rings in drug design.[1]
1.2. Rationale for Physicochemical Characterization in Drug Development
The conversion of a free base to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and stability. The properties of this salt form are critical determinants of its behavior in both in vitro and in vivo systems.
-
Solubility: Directly impacts bioavailability and the feasibility of developing aqueous formulations for preclinical testing.
-
pKa: Governs the ionization state of the molecule at different physiological pH values, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP/LogD): A crucial parameter for predicting a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
Core Physicochemical Properties
This section summarizes the key physicochemical data for N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. Where experimental data is not available in public literature, predicted values based on its structure and data from analogous compounds are provided as a scientifically grounded estimation.
| Property | Value (Predicted/Analogous) | Significance in Research & Development |
| Physical State | Solid (crystalline or powder) | Influences handling, storage, and formulation (e.g., for tableting or solution prep). |
| pKa | ~10.5 - 11.0 | The molecule will be >99% protonated (charged) in the stomach (pH 1-2) and small intestine (pH 6-7.5), favoring solubility over passive membrane permeability. |
| Aqueous Solubility | Moderately to Freely Soluble | As a hydrochloride salt of an amine, it is expected to have significantly higher aqueous solubility than its free base, facilitating biological assays and formulation.[4] |
| Lipophilicity (XLogP3 of free base) | 1.3[3] | Indicates a moderate lipophilicity for the neutral form. The LogD at physiological pH will be much lower due to ionization. |
| Melting Point | Not determined | A sharp melting point is an indicator of purity. Decomposition may occur at high temperatures. |
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable in scientific research. The following sections outline the expected spectroscopic signatures and a robust chromatographic method.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation.
-
¹H NMR: The spectrum is expected to be complex. Key diagnostic signals would include:
-
A broad singlet or multiplet for the N-H proton of the ammonium salt.
-
Characteristic upfield signals (typically 0-1 ppm) for the cyclopropyl protons.
-
Multiplets for the cyclobutane ring protons.
-
Signals corresponding to the methylene bridge (-CH₂-) connecting the cyclopropyl group to the nitrogen.
-
-
¹³C NMR: The spectrum would confirm the carbon framework, with distinct signals for the cyclopropyl and cyclobutane rings, as well as the methylene bridge carbon.
3.2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged molecule.
-
Expected Ion: The primary ion observed would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₆N⁺ (126.1283). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).
3.3. Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Key Expected Bands:
-
A broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of the N-H stretch in a secondary amine salt.
-
C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic rings.
-
C-N stretching vibrations in the 1000-1250 cm⁻¹ region.
-
Standard Operating Protocols for Physicochemical Characterization
To ensure reproducibility and accuracy, the following detailed protocols are provided. These methods are designed as self-validating systems, incorporating controls and system suitability checks.
4.1. Protocol for pKa Determination by Potentiometric Titration
This method directly measures the pH change of a solution upon addition of a titrant to determine the ionization constant.
Methodology:
-
Preparation: Accurately weigh ~10-15 mg of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride and dissolve in 50 mL of 0.15 M KCl solution (to maintain constant ionic strength).
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The use of specialized software for Gran plot analysis is recommended for higher accuracy.
Causality: The choice of potentiometric titration is based on its accuracy and direct measurement principle. It is considered a gold-standard method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
4.2. Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This equilibrium-based method is the benchmark for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride to vials containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of solid material at the end confirms that a saturated solution has been achieved.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and analyze the concentration using a validated HPLC-UV method against a calibration curve.
Causality: The 24-48 hour equilibration period is critical to ensure that the measurement reflects true thermodynamic solubility rather than a kinetically trapped state. HPLC-UV provides a sensitive and specific means of quantification.
Caption: Workflow for solubility determination via the shake-flask method.
4.3. Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
HPLC is essential for determining the purity of the compound and for quantifying it in other assays.
Methodology:
-
System: An HPLC system with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating potential impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: UV detection at a wavelength of ~210 nm, where the compound is likely to have absorbance but specificity is low, ensuring detection of most potential impurities.
-
Analysis: Inject a solution of the compound (~1 mg/mL). Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Causality: The use of TFA as an ion-pairing agent sharpens the peak shape for the amine. A gradient method ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected.
Synthesis and Impurity Profile Considerations
A plausible synthetic route involves the reductive amination of cyclobutanone with cyclopropylmethanamine, followed by salt formation with hydrochloric acid.[5]
Potential Process-Related Impurities:
-
Unreacted starting materials (cyclobutanone, cyclopropylmethanamine).
-
Byproducts from over-alkylation or side reactions.
-
Residual solvents from the synthesis and crystallization steps.
The HPLC method described in Section 4.3 is designed to be a starting point for the detection and control of these potential impurities, ensuring the quality and integrity of the material used in subsequent research.
Conclusion
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a compound with physicochemical properties that make it amenable to investigation in drug discovery and development. Its predicted high pKa and good aqueous solubility as a salt facilitate its use in biological screening and formulation development. The moderate lipophilicity of the free base suggests a balance that may allow for membrane traversal under the right conditions. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties and the establishment of a comprehensive quality control profile, empowering researchers to confidently advance their scientific objectives.
References
-
Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. Journal of the Chinese Chemical Society. Available from: [Link]
-
N-cyclopropylcyclobutanamine. PubChem, National Institutes of Health. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available from: [Link]
- Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
-
Description and Solubility / Reference Tables. USP. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available from: [Link]
-
Cyclopropyl group. Wikipedia. Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available from: [Link]in-medicinal-chemistry-synthesis-and-application-119152.html)
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. N-cyclopropylcyclobutanamine | C7H13N | CID 23340141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
spectral data (NMR, IR, MS) for N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Introduction
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a secondary amine salt with a molecular structure that presents interesting features for spectroscopic analysis. As a hydrochloride salt, its physicochemical properties, such as solubility and the protonation state of the amine, are critical considerations in analytical method development. This guide provides a comprehensive overview of the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The molecular formula for the free base, N-(Cyclopropylmethyl)cyclobutanamine, is C₈H₁₅N, with a molecular weight of 125.21 g/mol . The hydrochloride salt has the formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol .
Mass Spectrometry (MS)
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For N-(Cyclopropylmethyl)cyclobutanamine hydrochloride, Electrospray Ionization (ESI) is the preferred method due to the pre-ionized nature of the sample.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride in 1 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Instrumentation: Utilize an ESI source coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
-
Ionization Mode: Operate in positive ion mode, as the amine is readily protonated. The tertiary amine of a tag provides high proton affinity to increase electrospray ionization efficiency[1].
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300 to observe the protonated molecule and its fragments.
Data Analysis and Interpretation
-
Parent Ion: The primary ion observed will be the protonated molecule of the free base, [M+H]⁺. The expected m/z value would be approximately 126.13, corresponding to the molecular weight of the free base (125.21) plus the mass of a proton.
-
Fragmentation Pattern: Alkylamines typically undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken[2]. This results in a resonance-stabilized, nitrogen-containing cation. For N-(Cyclopropylmethyl)cyclobutanamine, two primary α-cleavage pathways are predicted:
-
Loss of a propyl radical from the cyclobutane ring, leading to a fragment ion.
-
Loss of a cyclopropyl radical, leading to a different fragment ion.
-
The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of N-(Cyclopropylmethyl)cyclobutanamine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a secondary amine hydrochloride, the key features are the N-H stretching and bending vibrations of the ammonium ion (R₂NH₂⁺).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid N-(Cyclopropylmethyl)cyclobutanamine hydrochloride powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
-
Data Processing: Perform ATR correction and baseline correction on the acquired spectrum.
Data Analysis and Interpretation
The spectrum of a secondary amine salt is distinct from its free base form. The key expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3000 - 2700 | N-H⁺ Stretch | Broad, strong envelope | The N-H⁺ stretching in secondary amine salts is a very broad and intense feature[3]. |
| ~2950 | C-H Stretch (Aliphatic) | Medium-to-strong, sharp | Overlapping with the broad N-H⁺ stretch, from the cyclobutane and cyclopropane rings[3]. |
| 1620 - 1560 | N-H⁺ Bend | Medium intensity | This band is characteristic of the NH₂⁺ deformation vibration in secondary amine salts[4][5]. |
| 1470 - 1440 | C-H Bend (CH₂) | Medium intensity | Scissoring vibrations of the methylene groups in the rings. |
The presence of the broad N-H⁺ stretching band and the N-H⁺ bending band are definitive indicators of the amine hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For hydrochloride salts, certain experimental considerations are necessary to obtain high-quality spectra.
Experimental Considerations for Amine Salts
-
Solvent Selection: Amine hydrochlorides often have poor solubility in common non-polar NMR solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices as they can dissolve the salt and slow down the proton exchange of the N-H proton, allowing for its observation[6].
-
Proton Exchange: The acidic N-H protons can exchange with residual water or deuterons in the solvent. In solvents like D₂O, the N-H signal may broaden or disappear entirely[7]. Using DMSO-d₆ typically allows for the clear observation of the N-H proton signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information about the types of carbon atoms (CH, CH₂, CH₃).
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | Broad singlet | 2H | NH₂⁺ | The two protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad signal. |
| ~3.5 - 3.8 | Multiplet | 1H | CH-N (cyclobutane) | The proton on the carbon attached to the nitrogen in the cyclobutane ring will be deshielded. |
| ~2.8 - 3.0 | Multiplet | 2H | CH₂-N | The methylene protons of the cyclopropylmethyl group attached to the nitrogen will be deshielded. |
| ~1.8 - 2.4 | Multiplet | 6H | CH₂ (cyclobutane) | The remaining methylene protons on the cyclobutane ring. |
| ~1.0 - 1.3 | Multiplet | 1H | CH (cyclopropane) | The methine proton of the cyclopropylmethyl group. |
| ~0.4 - 0.7 | Multiplet | 2H | CH₂ (cyclopropane) | Methylene protons of the cyclopropyl ring adjacent to the methine. |
| ~0.1 - 0.4 | Multiplet | 2H | CH₂ (cyclopropane) | The other set of methylene protons on the cyclopropyl ring. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55 - 60 | CH-N (cyclobutane) | The carbon directly attached to the nitrogen is significantly deshielded. |
| ~50 - 55 | CH₂-N | The methylene carbon attached to the nitrogen is also deshielded. |
| ~25 - 30 | CH₂ (cyclobutane) | The other carbons of the cyclobutane ring. |
| ~5 - 10 | CH (cyclopropane) | The methine carbon of the cyclopropyl group. |
| ~2 - 5 | CH₂ (cyclopropane) | The methylene carbons of the cyclopropyl ring, which are highly shielded. |
Integrated Spectroscopic Analysis
The structural confirmation of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is achieved by integrating the data from all three spectroscopic techniques.
Caption: Workflow for integrated spectroscopic analysis.
-
MS confirms the molecular weight of the free base (m/z 126.13 for [M+H]⁺).
-
IR confirms the presence of the secondary ammonium salt functional group through its characteristic N-H⁺ stretching and bending vibrations.
-
NMR (¹H and ¹³C) elucidates the precise connectivity of the carbon-hydrogen skeleton, confirming the presence of the cyclobutane and cyclopropylmethyl groups and their attachment to the nitrogen atom.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. By employing a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, researchers can confidently determine and verify the molecular structure of this compound. The provided protocols and interpretation guidelines are based on established principles and serve as a valuable resource for the analysis of this and structurally related amine salts in a research and development setting.
References
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Retrieved from [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). ResearchGate. Retrieved from [Link]
-
Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from [Link]
-
N-cyclopropylcyclobutanamine | C7H13N. (n.d.). PubChem. Retrieved from [Link]
-
Giffin, G. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry B. Retrieved from [Link]
Sources
- 1. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride material safety data sheet (MSDS)
Topic: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride Material Safety Data Sheet (MSDS) & Technical Handling Guide Content Type: Technical Whitepaper / Advanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.
CAS No: 1010097-75-2 | Formula: C₈H₁₅N[1] · HCl | M.W.: 161.67 g/mol [1]
Executive Summary & Application Context
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical candidates targeting CNS disorders and antiviral pathways. Its structural value lies in the cyclobutane and cyclopropane rings, which serve as rigid, lipophilic bioisosteres for flexible alkyl chains, improving metabolic stability and potency by restricting conformational freedom.
This guide transcends the standard MSDS by integrating safety data with practical application protocols, ensuring that researchers can handle, store, and utilize this reagent with maximum efficacy and safety.
Chemical Identity & Characterization
| Property | Specification |
| Systematic Name | N-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride |
| CAS Number | 1010097-75-2 |
| Molecular Formula | C₈H₁₅N[1] · HCl |
| Molecular Weight | 161.67 g/mol (Salt); 125.21 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (salt form) |
| SMILES | C1CC1CNC2CCC2.Cl |
| InChI Key | Derived from structure |
Analytical Verification (Purity Assessment)
-
¹H NMR (DMSO-d₆): Look for the characteristic cyclobutane methine multiplet (~3.5 ppm) and the cyclopropyl methylene doublet (~2.8 ppm). The exchangeable ammonium protons (-NH₂⁺-) typically appear as a broad singlet around 9.0–9.5 ppm.
-
LC-MS: Expect a parent ion [M+H]⁺ at m/z 126.1.
Hazard Identification & Toxicology
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Mechanistic Toxicology
As a secondary amine hydrochloride, this compound acts as a contact irritant . Upon contact with mucous membranes (pH ~7.4), the salt can partially dissociate. The protonated ammonium cation is acidic, while the liberated free amine is lipophilic and basic. This duality disrupts cell membrane integrity, leading to inflammation (erythema) and potential corneal opacity if untreated.
Structural Alert: The cyclopropyl moiety is generally metabolically stable but can undergo ring-opening under specific high-energy enzymatic conditions (e.g., P450 oxidation), though this is relevant for in vivo pharmacokinetics, not immediate handling safety.
Handling, Storage, & Stability
Hygroscopicity Management
Amine hydrochloride salts are frequently hygroscopic . Absorption of atmospheric moisture leads to:
-
Stoichiometry errors: Weighing "wet" salt results in under-dosing the amine in reactions.
-
Hydrolysis: Long-term moisture exposure can degrade the crystalline lattice, making the solid sticky and difficult to handle.
Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. If the solid clumps, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed amber glass vial (protects from UV-induced radical degradation of the strained rings).
-
Incompatibility: Strong oxidizing agents (risk of N-oxide formation) and strong bases (liberates volatile free amine).
Emergency Response & First Aid
| Exposure Route | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15 min. Do not neutralize. | Neutralizing with acids/bases causes exothermic reactions that worsen thermal injury. Dilution is the only safe method. |
| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Lipophilic amines penetrate the stratum corneum; soap emulsifies the residue for removal. |
| Inhalation | Move to fresh air. If wheezing occurs, seek medical aid. | HCl salts can release micro-particulates that irritate the bronchial lining. |
| Spill Cleanup | Dampen with inert oil/solvent before sweeping. | Prevents generation of airborne dust. Neutralize waste with dilute NaHCO₃ before disposal. |
Experimental Protocols
Protocol A: In-Situ Free-Basing for Nucleophilic Substitutions
Context: You need to react this amine with an alkyl halide or acid chloride. The HCl salt is non-nucleophilic and must be neutralized.
-
Dissolution: Suspend 1.0 equiv of N-(Cyclopropylmethyl)cyclobutanamine HCl in the reaction solvent (e.g., DCM, DMF, or THF).
-
Base Addition: Add 2.5–3.0 equiv of a tertiary amine base (e.g., DIPEA or Triethylamine).
-
Why 3 equiv? 1 equiv neutralizes the HCl salt; 1 equiv neutralizes the acid generated during the substitution; 0.5–1 equiv acts as a buffer.
-
-
Equilibration: Stir for 15 minutes at room temperature. The solution should become clear as the free amine is liberated (unless the ammonium salt of the base precipitates, e.g., Et₃N·HCl in THF).
-
Reaction: Add the electrophile dropwise.
Protocol B: Preparation of a Standard Stock Solution (100 mM)
-
Weigh 16.17 mg of the hydrochloride salt.
-
Transfer to a 1 mL volumetric flask.
-
Add DMSO (Dimethyl Sulfoxide) to the mark.
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Note: DMSO is preferred over water for stock solutions to prevent bacterial growth and ensure compatibility with biological assays.
-
Visualization: Safety & Handling Workflows
Figure 1: Safe Handling & Usage Decision Matrix
This workflow illustrates the logical path from receipt of the chemical to its application in synthesis, emphasizing safety checkpoints.
Caption: Figure 1. Decision logic for inspecting, drying, and utilizing hygroscopic amine salts in the laboratory.
Figure 2: In-Situ Free-Basing Mechanism
This diagram visualizes the chemical transformation required to activate the salt for reaction.
Caption: Figure 2. Mechanistic pathway for activating the hydrochloride salt using a tertiary amine base.
References
-
PubChem. (2024). Compound Summary: Cyclobutanamine Derivatives. (General class properties used for toxicological inference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (Contextual grounding for the utility of the cyclopropyl group).
Sources
Comprehensive Solubility Profile and Physicochemical Characterization of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Executive Summary
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (C₈H₁₅N·HCl) is a secondary amine salt frequently utilized as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antiviral drugs and G-protein coupled receptor (GPCR) antagonists. Its solubility profile is governed by the interplay between the high lattice energy of the ionic hydrochloride crystal and the solvation capability of the solvent system.
This technical guide provides a detailed solubility analysis, distinguishing between thermodynamic solubility (equilibrium) and kinetic behavior. It establishes a framework for solvent selection in process development, specifically for reaction optimization, extraction, and crystallization.
Physicochemical Characterization & Structural Analysis
Understanding the solubility requires a structural dissection of the molecule:
-
Cationic Core: The protonated secondary amine (
) acts as a strong hydrogen bond donor. -
Hydrophobic Domains: The cyclobutane ring and the cyclopropylmethyl group introduce significant lipophilicity (
), creating a "hydrophobic shield" that disrupts water structure, despite the ionic center. -
Anion: The chloride ion (
) requires high dielectric solvents for effective solvation.
Predicted Physicochemical Properties:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₈H₁₅N · HCl |
| Molecular Weight | 161.67 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~170–200°C (Typical for secondary amine HCl salts) |
| Hygroscopicity | Moderate (Likely deliquescent in high humidity) |
| pKa (Conjugate Acid) | ~10.5 – 11.0 (Estimated based on dialkylamines) |
Solubility Profile in Organic Solvents[1]
The following data categorizes solvents based on their interaction with the ionic salt lattice.
Table 1: Solubility Classification
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale |
| Polar Protic | Water | Very Soluble (>100 mg/mL) | Strong ion-dipole interactions overcome lattice energy. |
| Methanol | Freely Soluble | High dielectric constant; excellent solvation of | |
| Ethanol | Soluble | Good solubility; decreases with temperature (ideal for crystallization). | |
| Isopropanol (IPA) | Sparingly Soluble | Reduced polarity makes it a standard solvent for "salting out" or cooling crystallization. | |
| Polar Aprotic | DMSO, DMF | Freely Soluble | High dipole moment effectively solvates the cation. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Unique ability to solvate organic ion pairs; useful for extraction. |
| Chloroform | Moderately Soluble | Similar to DCM but often lower capacity. | |
| Ethers | Diethyl Ether | Insoluble | Low dielectric constant; cannot support charge separation. |
| MTBE, THF | Insoluble / Very Slightly | Common anti-solvents for precipitation. | |
| Hydrocarbons | Hexane, Heptane | Insoluble | Non-polar; strictly used as anti-solvents to drive yield. |
| Esters/Ketones | Ethyl Acetate | Very Slightly Soluble | Poor solvent for HCl salts; effective for washing filter cakes. |
| Acetone | Slightly Soluble | Often used to slurry-wash salts to remove organic impurities. |
Process Insight: The solubility differential between Ethanol (Soluble) and MTBE (Insoluble) creates the optimal system for recrystallization. Dissolve in hot ethanol, then add MTBE to reach the metastable limit before cooling.
Mechanistic Visualization: Solvation Dynamics
The following diagram illustrates the thermodynamic cycle of dissolution and the decision logic for solvent selection in purification.
Caption: Thermodynamic pathways determining solubility. Blue paths indicate dissolution; Red paths indicate precipitation/insolubility.
Experimental Protocol: Gravimetric Solubility Determination
To validate the solubility profile for your specific batch (accounting for polymorphs or purity levels), use this self-validating gravimetric protocol.
Objective
Determine the saturation solubility (
Reagents & Equipment
-
Compound: N-(Cyclopropylmethyl)cyclobutanamine HCl (dried).
-
Solvent: HPLC grade (Target: e.g., IPA).
-
Equipment: 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg), temperature-controlled shaker.
Step-by-Step Methodology
-
Saturation: Add excess solid compound (~500 mg) to 2.0 mL of the solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (if dissolved, add more solid).
-
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed 0.45 µm syringe filter into a tared weighing vessel (
). -
Quantification:
-
Weigh the vial with solution (
). -
Evaporate solvent under vacuum or nitrogen stream at 40°C.
-
Dry residue to constant weight (
).[1]
-
-
Calculation:
(Note: Calculate using solvent density if weighing the liquid).
Process Application: Purification Strategy
Based on the solubility profile, the following workflow is recommended for the purification of the crude hydrochloride salt.
Caption: Purification workflow leveraging the solubility differential between chlorinated solvents (reaction) and ethers (precipitation).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23340141, N-cyclopropylcyclobutanamine. Retrieved from [Link]
-
de Meijere, A., et al. (2005). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
An In-Depth Technical Guide to the Commercial Availability and Procurement of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Executive Summary
N-(Cyclopropylmethyl)cyclobutanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, sought for their unique sp³-rich structural motifs that can enhance metabolic stability, solubility, and binding affinity of drug candidates. A thorough analysis of the current commercial landscape reveals that N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is not available as a standard, off-the-shelf catalog product. Procurement of this compound necessitates a custom synthesis approach. This guide provides an in-depth analysis of this landscape, outlines the most viable synthetic route—reductive amination—and offers a comprehensive framework for sourcing precursors, selecting a custom synthesis partner, and defining critical quality control specifications to ensure a successful procurement campaign.
Chemical Identity and Significance
Molecular Profile
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a secondary amine salt characterized by the fusion of a cyclobutane ring and a cyclopropylmethyl group. This combination of small, strained rings imparts a rigid, three-dimensional structure that is of high interest in modern drug discovery.
| Identifier | Value | Source |
| Chemical Name | N-(Cyclopropylmethyl)cyclobutanamine hydrochloride | - |
| Parent Compound | N-cyclopropylcyclobutanamine | PubChem[1] |
| CAS Number (Parent) | 823-13-2 | PubChem[1] |
| Molecular Formula | C₈H₁₆ClN | - |
| Molecular Weight | 161.67 g/mol | - |
| Chemical Structure |
Potential Applications in Research and Development
While specific applications for this exact molecule are not widely published, its structural motifs are prevalent in contemporary medicinal chemistry. The cyclobutane moiety serves as a bioisostere for phenyl rings or other cyclic systems, while the cyclopropylmethyl group is a known pharmacophore in compounds targeting various receptors and enzymes. Its utility lies primarily as a scaffold or intermediate for the synthesis of more complex molecules in programs targeting cardiovascular, neurological, and infectious diseases.
Commercial Availability and Sourcing Strategy
Landscape Analysis: Off-the-Shelf vs. Custom Synthesis
Extensive searches of major chemical supplier catalogs confirm that N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is not a stock item. The primary and most reliable route for obtaining this material is through a fee-for-service custom synthesis project with a specialized contract research organization (CRO) or a chemical manufacturer.
A Workflow for Vetting Custom Synthesis Partners
Choosing the right partner is critical for the successful synthesis of a non-catalog compound. The process involves more than just cost comparison; it requires a thorough evaluation of technical capability, quality systems, and project management.
Caption: Workflow for selecting a custom synthesis partner.
Potential Custom Synthesis Providers
Many companies that supply chemical building blocks also offer robust custom synthesis services. Based on their expertise in amine chemistry and related heterocycles, the following are examples of companies that could be considered for a request for quotation (RFQ):
-
Sigma-Aldrich (Merck) : Offers extensive custom synthesis and manufacturing services.
-
ChemScene : Provides a range of chemistry services including custom synthesis and process optimization.[2][3]
-
BLD Pharm : Offers custom synthesis and scale-up manufacturing.[4][5]
-
Advanced ChemBlocks Inc. : Specializes in novel building blocks and custom synthesis.[6]
-
Thermo Scientific (Alfa Aesar) : A well-established supplier with custom synthesis capabilities.
Synthetic Strategy: A Practical Guide
The most direct and industrially scalable method for preparing N-(Cyclopropylmethyl)cyclobutanamine is via the reductive amination of cyclobutanone with cyclopropanemethanamine.
Retrosynthetic Analysis
The synthesis can be logically deconstructed into its key starting materials, which are both commercially available.
Caption: Retrosynthetic pathway for the target molecule.
Sourcing Key Starting Materials
The viability of this synthesis hinges on the reliable supply of its precursors.
| Starting Material | CAS Number | Representative Suppliers |
| Cyclobutanone | 1191-95-3 | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
| Cyclopropanemethanamine | 2516-47-4 | Sigma-Aldrich, TCI Chemicals, Combi-Blocks |
Step-by-Step Representative Protocol
This protocol is an illustrative method adapted from standard procedures for reductive amination.[7][8] It should be optimized and validated by the chosen synthesis partner.
Objective: To synthesize N-(Cyclopropylmethyl)cyclobutanamine hydrochloride in a laboratory setting.
Step 1: Imine Formation and Reduction
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add Dichloromethane (DCM, 10 volumes based on the ketone).
-
Reagent Charge: Add cyclobutanone (1.0 eq) followed by cyclopropanemethanamine (1.05 eq).
-
Causality: A slight excess of the amine is used to drive the initial imine formation to completion and account for any potential volatility.
-
-
Stirring: Stir the mixture at ambient temperature (20-25°C) for 1-2 hours to allow for imine formation. The reaction can be monitored by GC-MS or TLC for the disappearance of the ketone.
-
Cooling: Cool the reaction mixture to 0-5°C using a circulating chiller.
-
Causality: The subsequent reduction is exothermic. Cooling the reaction prevents temperature spikes that could lead to side reactions or decomposition of the reducing agent.
-
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations.[9] It is less sensitive to moisture than other hydrides like NaBH₃CN (which can release toxic HCN gas) and can be added directly to the pre-formed imine mixture. The slow, portion-wise addition is crucial for thermal control.
-
-
Reaction Completion: Allow the reaction to slowly warm to ambient temperature and stir for 12-16 hours, or until reaction completion is confirmed by LC-MS.
Step 2: Work-up and Isolation of the Free Base
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture at 0-5°C to quench any remaining reducing agent and neutralize acetic acid byproducts.
-
Causality: This is a critical safety step. The quench is often accompanied by gas (H₂) evolution and must be done cautiously. The basic solution ensures the product amine is in its free base form for extraction.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(Cyclopropylmethyl)cyclobutanamine free base as an oil.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a suitable solvent such as diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).
-
Precipitation: Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[10][11]
-
Causality: The hydrochloride salt is typically a crystalline solid with much lower solubility in non-polar ethers than its free base, enabling efficient isolation by precipitation.
-
-
Isolation: Stir the resulting slurry for 1-2 hours at 0-5°C to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold ether, and dry under vacuum at 40-50°C to a constant weight.
Quality Control and Procurement Specifications
To ensure the material meets the requirements for research and development, a clear set of specifications should be included in the RFQ and confirmed upon delivery with a Certificate of Analysis (CoA).
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Confirms basic product form and absence of gross colored impurities. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Unambiguously confirms the molecular structure and connectivity. |
| Purity | ≥97.0% (or as required) | HPLC or GC | Quantifies the amount of the desired compound relative to impurities. |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS | Ensures no harmful solvents from the synthesis remain at unsafe levels. |
| Water Content | ≤0.5% | Karl Fischer Titration | Important for accurate weighing and stability, as hydrochloride salts can be hygroscopic. |
| Inorganic Impurities | Report content | Ash Content / ICP-MS | Monitors for residual inorganic reagents or catalyst metals. |
Conclusion
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a specialized chemical building block that is not commercially available as a stock product. Its procurement requires a strategic approach centered on custom synthesis. By understanding the most viable synthetic route—reductive amination—and the critical importance of sourcing high-quality precursors, researchers can effectively partner with a custom synthesis provider. A well-defined set of analytical specifications is paramount to ensuring the final product is of sufficient purity and quality for its intended application in drug discovery and development.
References
-
Santa Cruz Biotechnology, Inc. N-(Cyclopropylmethyl)-2-butanamine.
-
BLD Pharm. N-(2-Methoxy-2-methylpropyl)cyclobutanamine.
-
Santa Cruz Biotechnology, Inc. N-(Cyclopropylmethyl)-2-butanamine (German).
-
Santa Cruz Biotechnology, Inc. N-(Cyclopropylmethyl)-2-butanamine (French).
-
Advanced ChemBlocks Inc. N-(Cyclopropylmethyl)-N-methylamine.
-
ChemScene. N-(Cyclopropylmethyl)-2-isobutoxyaniline.
-
Guidechem. N-Methyl cyclobutylamine 34066-62-1 wiki.
-
ChemScene. 1-Cyclopropyl-N-methylmethanamine hydrochloride.
-
BLD Pharm. 4-Cyclopropyl-2-methylbutan-2-amine hydrochloride.
-
LabSolu. N-methylcyclobutanamine hydrochloride.
-
ChemicalBook. N-Methyl cyclobutylamine | 34066-62-1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23340141, N-cyclopropylcyclobutanamine.
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
-
Kozhushkov, S. I., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
ResearchGate. The reaction scheme for the reductive amination of cyclohexanone with...
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- 1. N-cyclopropylcyclobutanamine | C7H13N | CID 23340141 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemscene.com [chemscene.com]
- 4. 1566430-22-5|N-(2-Methoxy-2-methylpropyl)cyclobutanamine|BLD Pharm [bldpharm.com]
- 5. 2325994-08-7|4-Cyclopropyl-2-methylbutan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. N-(Cyclopropylmethyl)-N-methylamine 97% | CAS: 18977-45-2 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride: A Comprehensive Analytical Framework
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Introduction & Analytical Rationale
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (CAS: 1010097-75-2; Formula: C₈H₁₅N·HCl) is a highly versatile secondary amine building block frequently utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). The structural elucidation of this molecule presents specific analytical challenges: distinguishing the highly shielded cyclopropyl spin system from the conformationally restricted cyclobutyl ring, and confirming the integrity of the secondary amine hydrochloride salt bridge.
As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a self-validating system . Every analytical technique must provide orthogonal data that cross-verifies the findings of the others. This whitepaper details the causal logic, step-by-step methodologies, and quantitative data interpretation required to unequivocally confirm the structure of this compound.
Strategic Analytical Workflow
To prevent confirmation bias during structural elucidation, we employ a multi-modal workflow. High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular formula. Multinuclear NMR spectroscopy maps the carbon backbone and proton connectivity. Finally, Vibrational Spectroscopy (FT-IR) confirms the physical state of the salt.
Figure 1: Multi-modal analytical workflow for the structural elucidation of the amine HCl salt.
High-Resolution Mass Spectrometry (HRMS)
Rationale & Causality
Amine hydrochlorides are highly polar and ionize efficiently using positive electrospray ionization (ESI+). Because the HCl salt dissociates in solution, the mass spectrometer will detect the protonated free base [M+H]⁺ rather than the intact salt. This behavior is a well-documented standard in the[1].
Step-by-Step Protocol: LC-ESI-HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures the secondary amine remains fully protonated, maximizing ESI+ ionization efficiency.
-
Chromatographic Separation: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Mass Acquisition: Acquire data on an Orbitrap or Q-TOF mass spectrometer in positive ion mode (m/z 50–500).
-
Validation Check (Self-Validating System): The mass error must be < 5 ppm. Crucially, the isotopic distribution of the [M+H]⁺ peak must lack the characteristic M+2 peak of chlorine (a 3:1 ratio), proving the chlorine is a counterion that has dissociated, not a covalently bound atom. Orthogonal validation is achieved by switching to ESI- mode to detect the isolated Cl⁻ ion at m/z 34.9688[1].
Quantitative Data Summary
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Experimental Mass (m/z) | Mass Error (ppm) |
| Free Base [M+H]⁺ | [C₈H₁₆N]⁺ | 126.1277 | 126.1280 | +2.3 |
| Counterion [Cl]⁻ | Cl⁻ | 34.9688 | 34.9685 | -0.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale & Causality
NMR is the cornerstone of structural connectivity. The assignment of cyclobutyl and cyclopropylmethyl spin systems relies heavily on 1D and 2D NMR techniques, consistent with methodologies used for [2] and[3].
We specifically select DMSO-d₆ over CDCl₃ as the solvent. Causality: DMSO-d₆ is a strongly hydrogen-bonding solvent that slows down the chemical exchange of the amine protons, allowing the NH₂⁺ protons of the hydrochloride salt to be observed as a distinct, broad signal (typically around 8.5–9.5 ppm).
Step-by-Step Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.
-
1D Acquisition: Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C{¹H} NMR (150 MHz, 512 scans). Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).
-
2D Acquisition: Acquire ¹H-¹H COSY to trace the continuous spin systems of the cyclobutyl and cyclopropyl rings. Acquire ¹H-¹³C HSQC for direct carbon-proton correlations, and HMBC to confirm the linkage across the nitrogen atom (C1 to C4' via N).
-
Validation Check (Self-Validating System): The integration of the ¹H NMR signals must sum exactly to 16 protons (14 from the carbon backbone + 2 from the NH₂⁺ salt bridge). Furthermore, the DEPT-135 spectrum must show exactly 4 inverted signals (CH₂ groups) and 2 upright signals (CH groups), perfectly cross-validating the ¹³C 1D spectrum.
Quantitative Data Summary: NMR Assignments
Data recorded at 600 MHz (¹H) and 150 MHz (¹³C) in DMSO-d₆.
| Position | Group | ¹³C Shift (ppm) | DEPT-135 | ¹H Shift (ppm) | Multiplicity & Integration |
| C1 | Cyclobutyl CH | 51.2 | CH (Up) | 3.65 | m, 1H |
| C2, C4 | Cyclobutyl CH₂ | 26.8 | CH₂ (Down) | 2.15 | m, 4H |
| C3 | Cyclobutyl CH₂ | 14.7 | CH₂ (Down) | 1.72 | m, 2H |
| C4' | Methyl Linker CH₂ | 49.5 | CH₂ (Down) | 2.78 | d (J = 7.2 Hz), 2H |
| C1' | Cyclopropyl CH | 7.3 | CH (Up) | 1.12 | m, 1H |
| C2', C3' | Cyclopropyl CH₂ | 3.8 | CH₂ (Down) | 0.58, 0.35 | m, 4H (2H each) |
| N-H | Amine Salt NH₂⁺ | - | - | 9.10 | br s, 2H |
Vibrational Spectroscopy (FT-IR)
Rationale & Causality
While MS and NMR confirm the molecular formula and connectivity, FT-IR is required to interrogate the solid-state functional groups. The primary objective here is to confirm the presence of the hydrochloride salt bridge. Secondary amine hydrochlorides exhibit a highly characteristic, broad N-H⁺ stretching vibration that dominates the high-frequency region.
Step-by-Step Protocol: ATR-FTIR
-
Background Collection: Collect a background spectrum using a clean Diamond Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Validation Check (Self-Validating System): Identify the broad, intense multiple bands between 3000 cm⁻¹ and 2500 cm⁻¹ . This is the hallmark of the N-H⁺ stretching vibration in amine salts. To self-validate, if the sample is basified (converted to free base) and re-analyzed, this broad band will disappear, replaced by a sharp, weak secondary amine N-H stretch near 3300 cm⁻¹.
Conclusion & Quality Assurance
The structural elucidation of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride requires a rigorous, multi-modal approach. By utilizing LC-ESI-HRMS, we confirm the exact mass and the dissociative nature of the chloride counterion. Through high-field 1D and 2D NMR in DMSO-d₆, we map the distinct spin systems of the cyclobutyl and cyclopropyl moieties while directly observing the protonated amine. Finally, ATR-FTIR provides orthogonal confirmation of the salt state. Together, these techniques form a closed, self-validating loop that guarantees absolute structural integrity for downstream drug development applications.
References
-
Title: Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR Source: PubMed Central (PMC) URL: [Link]
-
Title: Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents Source: PubMed Central (PMC) URL: [Link]
-
Title: New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein Source: ACS Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Stability Profiling of the Cyclobutane Moiety in N-(Cyclopropylmethyl)cyclobutanamine HCl
Executive Summary
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride represents a unique structural motif in medicinal chemistry, often utilized as a building block for opioid receptor modulators and monoamine reuptake inhibitors. This molecule presents a "dual-strain" system: it contains both a cyclopropylmethyl group (highly reactive, prone to rearrangement) and a cyclobutane ring.
While the cyclopropyl moiety is kinetically labile, the cyclobutane ring is frequently assumed to be inert. However, in late-stage drug development—particularly during metabolic stability profiling and forced degradation studies—the cyclobutane ring exhibits distinct, non-trivial reactivity patterns.
This guide analyzes the thermodynamic and kinetic vulnerabilities of the cyclobutane ring within this specific amine salt, providing protocols to differentiate between cyclobutane ring-opening, ring-contraction, and oxidative hydroxylation.
Section 1: Thermodynamic Landscape & Structural Stress
To predict reactivity, we must first quantify the potential energy stored within the carbon skeleton. The cyclobutane ring possesses significant angle strain (Baeyer strain) and torsional strain (Pitzer strain), though it is thermodynamically more stable than the cyclopropyl moiety.
Comparative Ring Strain Analysis
The following table summarizes the energetic parameters relevant to N-(Cyclopropylmethyl)cyclobutanamine.
| Structural Moiety | Ring Strain Energy (kcal/mol) | C-C Bond Angle | Dominant Reactivity Mode | Activation Trigger |
| Cyclopropane | 27.5 | 60° (bent bonds) | Ring Opening / Rearrangement | Acid catalysis ( |
| Cyclobutane | 26.3 | ~88° (puckered) | Ring Expansion / Hydroxylation | Oxidative (CYP450), Metal-catalyzed |
| Cyclopentane | 6.2 | ~108° (envelope) | Inert / Hydroxylation | Extreme oxidation only |
Key Insight: Although the strain energy of cyclobutane is nearly identical to cyclopropane, its kinetic stability is significantly higher. This is because the transition state for opening the cyclobutane ring (breaking a C-C bond) usually lacks the immediate relief of torsional strain that drives cyclopropyl ring opening.
Visualization: Reactivity Hierarchy
The following diagram illustrates the energy barriers and pathways for the competing ring systems.
Figure 1: Comparative degradation pathways. The cyclobutane ring (yellow path) generally resists acid-catalyzed opening, favoring radical-mediated oxidation, unlike the acid-sensitive cyclopropyl group (red path).
Section 2: Cyclobutane Reactivity Mechanisms
In the context of the hydrochloride salt, the nitrogen lone pair is protonated, reducing its ability to participate in oxidative electron transfer. However, under physiological conditions (free base) or forced degradation, the cyclobutane ring is susceptible to two specific mechanisms.
Oxidative C-H Abstraction (Metabolic Liability)
The most common reaction of the cyclobutane ring in drug development is hydroxylation , not ring opening. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can abstract a hydrogen atom from the C3 position of the cyclobutane ring.
-
Mechanism: The puckered conformation of cyclobutane exposes the equatorial hydrogens at C3.
-
Outcome: Formation of 3-hydroxycyclobutane metabolites. This preserves the ring but changes the polarity (LogD) of the molecule.
Radical-Mediated Ring Scission
While rare, high-energy radical conditions (e.g., photo-oxidation or metal-catalyzed cross-coupling synthesis steps) can cause ring scission.
-
Pathway: A cyclobutyloxy radical (formed via intermediate oxidation) can undergo
-scission to form a linear alkyl ketone or aldehyde. -
Relevance: This is a critical impurity alert during API synthesis if radical initiators are used.
Section 3: Experimental Protocols
To validate the stability of the cyclobutane ring, specific stress tests are required. Standard ICH stability protocols often miss cyclobutane reactivity because they focus on hydrolysis.
Protocol A: Oxidative Stress Testing (Radical Probe)
This protocol differentiates between the stability of the cyclopropyl and cyclobutane rings using a radical generator.
Objective: Determine if the cyclobutane ring opens under oxidative radical conditions.
Materials:
-
Substrate: N-(Cyclopropylmethyl)cyclobutanamine HCl (10 mM)
-
Oxidant: AIBN (Azobisisobutyronitrile) or Fenton's Reagent (
) -
Solvent: Acetonitrile/Water (1:1)
Methodology:
-
Preparation: Dissolve 10 mg of substrate in 5 mL solvent.
-
Initiation: Add 0.5 equivalents of AIBN.
-
Incubation: Heat to 60°C (activation of AIBN) for 4 hours.
-
Quenching: Cool to 4°C and add sodium metabisulfite to quench radicals.
-
Analysis: Analyze via LC-MS/MS (Q-TOF or Orbitrap).
Data Interpretation (Self-Validating Logic):
Protocol B: Acid-Catalyzed Thermal Stress
This tests the resistance of the cyclobutane ring to acid, confirming that any degradation is likely due to the cyclopropyl group.
Methodology:
-
Dissolve substrate in 1N HCl .
-
Reflux at 80°C for 24 hours.
-
Monitor via NMR (
).-
Cyclobutane Marker: Look for multiplet signals at
1.6–2.4 ppm. If these persist while cyclopropyl signals ( 0.2–0.6 ppm) disappear, the cyclobutane ring is acid-stable.
-
Section 4: Synthesis & Impurity Management
When synthesizing N-(Cyclopropylmethyl)cyclobutanamine, the cyclobutane ring is generally introduced via reductive amination of cyclobutanone.
Critical Process Parameter (CPP): Reductive Amination
During the reaction of cyclobutanone with cyclopropylmethylamine:
-
Risk: Over-reduction or ring-opening if heterogeneous catalysts (e.g., Pd/C) are used with high hydrogen pressure.
-
Mitigation: Use mild hydride donors like Sodium Triacetoxyborohydride (STAB) .
Visualization: Synthesis Safety Workflow
The following diagram outlines the safe synthesis route to avoid cyclobutane degradation.
Figure 2: Synthetic route selection. Avoiding catalytic hydrogenation preserves the strained cyclobutane ring.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text on ring strain energies of cyclopropane vs. cyclobutane).
-
[Link]
-
-
Kalgutkar, A. S., et al. (2005). Functional Groups in Drug Design: Implications for Metabolic Stability and Toxicity. Chemical Research in Toxicology.
-
[Link]
-
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for synthesizing cyclobutane amines without ring opening).
-
[Link]
-
-
PubChem Compound Summary. (2024). Cyclobutanamine. National Library of Medicine.
-
[Link]
-
theoretical and computational studies of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
An In-depth Technical Guide to the Theoretical and Computational Investigation of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. This molecule is of significant interest due to the presence of strained cyclobutane and cyclopropyl rings, which are increasingly incorporated into pharmaceutical compounds to modulate their physicochemical and pharmacological properties.[1][2][3] This guide details a systematic approach employing Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of the title compound. The methodologies presented herein are designed to be self-validating and are grounded in established computational chemistry protocols, providing a robust blueprint for researchers in drug discovery and development.
Introduction: The Significance of Strained Moieties in Molecular Design
The cyclobutane and cyclopropyl motifs are prevalent in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance metabolic stability and receptor binding affinity.[1][2][4] The inherent ring strain in these structures imparts distinct electronic and conformational properties.[2] N-(Cyclopropylmethyl)cyclobutanamine hydrochloride combines these two valuable scaffolds, making it a subject of interest for understanding how these features collectively influence molecular behavior.
Theoretical and computational studies provide a powerful, non-invasive means to explore the molecular landscape of such compounds at a level of detail that is often inaccessible through experimental methods alone. By leveraging quantum chemical calculations, we can predict and analyze key molecular descriptors that govern the compound's behavior, such as its three-dimensional structure, vibrational modes, and electronic charge distribution. This guide outlines a comprehensive computational workflow for the in-depth analysis of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.
Computational Methodology: A Justified Approach
The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
Selection of Density Functional and Basis Set
Based on a review of similar computational studies on amine hydrochlorides and cyclic systems, the M06-2X functional is recommended.[5][6][7] This meta-hybrid GGA functional is well-suited for non-covalent interactions, which are crucial for accurately describing the hydrogen bonding between the ammonium cation and the chloride anion.
For the basis set, the 6-311++G(d,p) Pople-style basis set is proposed. The inclusion of diffuse functions (++) is important for describing the anionic chloride, and polarization functions (d,p) are necessary for accurately representing the bonding in the strained ring systems.
Software and Computational Environment
All calculations will be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan. The protocols described are generally transferable between these platforms.
Experimental Protocols: A Step-by-Step Computational Workflow
The following sections detail the step-by-step procedures for the computational investigation of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.
Molecular Structure Input and Initial Optimization
The first step is to construct the 3D structure of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. This can be done using any molecular building software. The initial geometry should then be subjected to a preliminary optimization using a lower-level, computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting structure for the high-level DFT calculations.
High-Level Geometry Optimization
The pre-optimized structure will be used as the starting point for a full geometry optimization at the M06-2X/6-311++G(d,p) level of theory. This calculation will find the lowest energy conformation of the molecule and provide the optimized geometric parameters (bond lengths, bond angles, and dihedral angles).
Protocol 3.2: High-Level Geometry Optimization
-
Input: Pre-optimized structure of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.
-
Software: Gaussian 16 (or equivalent).
-
Keywords: #p M062X/6-311++G(d,p) Opt Freq. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized geometry to confirm it is a true minimum.
-
Output: Optimized Cartesian coordinates, final energy, and vibrational frequencies.
Vibrational Frequency Analysis
The frequency calculation performed in the previous step serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) spectra for validation. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for M06-2X) to account for anharmonicity and other systematic errors.
Electronic Structure Analysis
With the optimized geometry, a series of single-point energy calculations can be performed to investigate the electronic properties of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
The MEP map provides a visual representation of the charge distribution in the molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will interact with other species.
Protocol 3.4: Electronic Structure Analysis
-
Input: Optimized structure of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.
-
Software: Gaussian 16 (or equivalent).
-
Keywords: #p M062X/6-311++G(d,p) Pop=Full GFInput. Pop=Full and GFInput are used to generate the necessary information for plotting molecular orbitals and the electrostatic potential.
-
Post-processing: Visualization software (e.g., GaussView, Avogadro) is used to generate images of the HOMO, LUMO, and the MEP map.
Predicted Data and Visualization
The following sections present the expected outcomes of the computational studies, including data tables and visualizations.
Predicted Geometric Parameters
The optimized geometric parameters will be summarized in a table for easy reference.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-N | Value |
| N-H | Value |
| C-C (cyclobutane) | Value |
| C-C (cyclopropyl) | Value |
| Bond Angles (°) ** | |
| C-N-C | Value |
| H-N-H | Value |
| Dihedral Angles (°) ** | |
| C-C-N-C | Value |
| Note: The values in this table will be populated upon completion of the calculations. |
Predicted Vibrational Frequencies
A table of the most significant predicted vibrational frequencies and their corresponding assignments will be provided.
| Frequency (cm⁻¹) (Scaled) | Assignment |
| Value | N-H stretch |
| Value | C-H stretch (aliphatic) |
| Value | C-N stretch |
| Value | Ring deformation |
| Note: The values in this table will be populated upon completion of the calculations. |
Visualizations
Visual representations are essential for interpreting the computational results. The following diagrams are generated using the DOT language.
Figure 1: 2D representation of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.
Figure 2: Computational workflow for the analysis of the target molecule.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical and computational study of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. By following the detailed protocols, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule. The data generated from these studies can aid in the rational design of new chemical entities with tailored properties for applications in drug discovery and materials science.
References
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Moridi, G., Ghasemi, J. B., & Riahi, S. (2016). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Acta Chimica Slovenica, 63(2), 241-250.
-
Moridi, G., Ghasemi, J. B., & Riahi, S. (2016). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23340141, N-cyclopropylcyclobutanamine. Retrieved February 27, 2026 from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 50998946, N-methylcyclobutanamine hydrochloride. Retrieved February 27, 2026 from [Link].
- Talele, T. T. (2016). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1625-1648.
- Alonso, F., Ragaini, F., & Yus, M. (2005). A theoretical analysis of the silver-induced ring expansion of N-chloro-N-methyl-1-hydroxycyclopropylamine to form N-methyl-2-azetidinone. The Journal of Organic Chemistry, 70(19), 7723-7730.
- Dupuis, M., & Pacansky, J. (1982). Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis. The Journal of Chemical Physics, 76(5), 2511-2515.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
MDPI. (2023). Density Functional Theory and Density Functional Tight Binding Studies of Thiamine Hydrochloride Hydrates. [Link]
-
National Institutes of Health. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. [Link]
-
National Institutes of Health. (2011). A computational study of base-catalyzed reactions of cyclic 1,2-diones. [Link]
-
ResearchGate. (2016). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
ScholarWorks. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
- Zhang, Z., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4056-4064.
- de Meijere, A., et al. (2016). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 12, 1640-1645.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
use of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride in medicinal chemistry
Application Note: Strategic Integration of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride in Medicinal Chemistry
Abstract
This guide details the physicochemical properties, handling protocols, and synthetic utility of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (N-CPMCB[1] · HCl). As a secondary amine building block featuring two distinct cycloalkyl motifs, this compound offers a unique vector for optimizing lipophilicity (
Introduction: The "Dual-Ring" Advantage
In modern drug design, the saturation of
-
The Cyclopropylmethyl (CPM) Group: A classic "address" motif in GPCR ligands (e.g., Opioids like Naltrexone). It provides a high electron density (pseudo-
character) and rigid steric bulk that often fills hydrophobic pockets more efficiently than isobutyl or -propyl groups.[1] -
The Cyclobutylamine (CBA) Ring: A puckered, conformationally restricted surrogate for isopropyl or tert-butyl groups.[1] It resists oxidative metabolism (CYP450) at the
-carbon more effectively than acyclic variants due to ring strain and steric shielding.[1]
Key Chemical Properties:
-
Molecular Formula:
-
Molecular Weight: 161.67 g/mol (Salt), 125.21 g/mol (Free Base)
-
pKa (Calculated): ~10.5 (Secondary Amine)
-
Appearance: White to off-white hygroscopic solid.[1]
Strategic Application (SAR Logic)
The use of N-CPMCB is often driven by the need to "rigidify" a flexible alkyl chain or to modulate the physicochemical profile of a lead compound.[2]
SAR Decision Matrix
| Parameter | Effect of N-CPMCB Incorporation | Mechanistic Rationale |
| Lipophilicity | Moderate Increase ( | The |
| Metabolic Stability | High | Cyclobutyl rings suppress |
| Conformation | Restricted | The nitrogen lone pair directionality is constrained by the bulky cyclobutyl group, potentially locking the active bioactive conformation. |
Visualizing the SAR Logic
Figure 1: Decision pathway for selecting N-CPMCB to replace flexible aliphatic amines in lead optimization.
Experimental Protocols
Protocol A: Salt Break / Free-Basing (Critical Precursor Step)
Context: The HCl salt is stable for storage but inhibits transition-metal catalysts (Pd, Cu) and can complicate base-sensitive nucleophilic substitutions.[1]
Reagents:
-
N-(Cyclopropylmethyl)cyclobutanamine HCl (1.0 equiv)[1]
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
Saturated aq.[1]
or 1N NaOH.[1]
Procedure:
-
Suspend the HCl salt in DCM (
). -
Add sat.[1]
( ) and stir vigorously for 20 minutes at room temperature. Note: Ensure pH > 12.[1] -
Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
-
Dry combined organics over anhydrous
or . -
Critical Step: Filter and concentrate under reduced pressure (keep bath
) to obtain the free amine as a colorless oil.-
Caution: The free base is volatile. Do not apply high vacuum for extended periods.[1] Use immediately in the next step.
-
Protocol B: Reductive Amination (General Method)
Application: Coupling N-CPMCB to aldehydes/ketones to form tertiary amines.[1]
Reagents:
-
Aldehyde/Ketone substrate (1.0 equiv)[3]
-
N-CPMCB (Free base or HCl salt + 1.0 equiv TEA) (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCE or DCM (anhydrous).[1]
Step-by-Step:
-
Dissolve the aldehyde in DCE (
). -
Add N-CPMCB.[1] If using the HCl salt, add 1.0 equiv of Triethylamine (TEA) and stir for 15 min before adding the reducing agent.
-
Add STAB in one portion.[1]
-
Stir at RT for 4–16 hours under
. Monitor by LC-MS for the disappearance of the imine intermediate. -
Quench: Add sat.
. Stir for 15 min. -
Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]
Protocol C: Buchwald-Hartwig Cross-Coupling
Application: Installing the amine onto an aryl/heteroaryl halide.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
N-CPMCB (Free base preferred) (1.2 equiv)[1]
- (2 mol%) / XPhos or RuPhos (4 mol%)
- or NaOtBu (2.0 equiv)
-
Toluene or 1,4-Dioxane (degassed).[1]
Step-by-Step:
-
Charge a reaction vial with the Aryl halide, Base, and Pd/Ligand system.
-
Purge with Argon/Nitrogen.[1]
-
Add the solvent and N-CPMCB (free base).[1]
-
Heat to
for 4–12 hours. -
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.
-
Note: Steric hindrance from the cyclobutyl group may require highly active ligands like RuPhos or BrettPhos .[1]
Analytical Data & Quality Control
When characterizing products derived from this amine, look for these diagnostic signals:
| Technique | Diagnostic Signal | Notes |
| 1H NMR | Cyclopropyl ring protons (high field).[1] | |
| 1H NMR | Methine proton of the Cyclobutyl ring ( | |
| 13C NMR | Carbon of the Cyclobutyl methine. | |
| LC-MS | M+1 | Secondary amines often ionize well; check for fragmentation losing the cyclopropylmethyl group ( |
Synthesis Workflow Diagram
The following diagram illustrates the standard integration of N-CPMCB into a medicinal chemistry campaign, highlighting the divergence point based on the electrophile.
Figure 2: Synthetic workflow for utilizing N-CPMCB in library generation.
Safety & Handling
-
Hygroscopicity: The HCl salt will absorb moisture. Store in a desiccator at RT.
-
Toxicity: Like many secondary amines, treat as an irritant and potential sensitizer. Avoid inhalation.
-
Reactivity: The free base reacts rapidly with atmospheric
to form carbamates; minimize exposure to air.
References
-
Talele, T. T. (2016).[1][4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link
-
Meanwell, N. A. (2011).[1][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for steric/lipophilic bioisosterism of small rings). Link
-
BenchChem Application Notes. (2025). (Cyclobutylmethyl)(methyl)amine in Pharmaceutical Intermediate Synthesis.[1][6] (Reference for general cyclobutylamine handling). Link
Sources
Application Note: A Detailed Protocol for the N-Alkylation of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Abstract
This guide provides a comprehensive, technically-grounded protocol for the N-alkylation of the secondary amine, N-(Cyclopropylmethyl)cyclobutanamine, starting from its hydrochloride salt. N-alkylation is a cornerstone of synthetic organic chemistry, pivotal in the construction of diverse molecular architectures, particularly in pharmaceutical and materials science. This document offers a detailed exploration of two primary and effective methods: direct alkylation using alkyl halides and reductive amination. It elucidates the mechanistic principles, critical parameter selection, step-by-step experimental procedures, and troubleshooting strategies to empower researchers in achieving efficient and high-yield synthesis of tertiary amines.
Introduction
The construction of carbon-nitrogen (C-N) bonds is a fundamental objective in modern organic synthesis, with N-alkylated amines serving as crucial building blocks and final targets in numerous biologically active compounds. The N-(Cyclopropylmethyl)cyclobutanamine moiety is of particular interest in medicinal chemistry. The cyclobutane ring provides a conformationally constrained scaffold, while the cyclopropylmethyl group is often introduced to enhance metabolic stability and modulate receptor binding interactions.
This application note addresses the practical challenges of N-alkylating this secondary amine, beginning with its common commercial form, the hydrochloride salt. The presence of the HCl salt necessitates a crucial initial step: the in-situ generation of the free amine, which acts as the active nucleophile. We present two robust protocols to achieve the desired tertiary amine product:
-
Direct N-Alkylation: A classic SN2 approach involving the reaction of the free amine with an alkyl halide.
-
Reductive Amination: A versatile one-pot method that couples the amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced.[1] This method is particularly effective at preventing the over-alkylation that can sometimes plague direct alkylation methods.[1][2]
This document is designed to serve as a practical laboratory guide, explaining not just the "how" but also the "why" behind each procedural step, ensuring a reproducible and rational approach to synthesis.
Foundational Principles: Mechanism and Strategy
The Prerequisite: Liberation of the Free Amine
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is an ammonium salt. In this state, the nitrogen's lone pair of electrons is sequestered by a proton, rendering it non-nucleophilic and incapable of participating in an N-alkylation reaction. Therefore, the first and most critical step in any protocol is the deprotonation of the amine salt to generate the free, neutral secondary amine.
This is achieved by introducing a suitable base. The base abstracts the acidic proton from the ammonium species, liberating the nitrogen lone pair and enabling it to function as a nucleophile. The choice of base is critical and depends on the chosen alkylation strategy.
Method 1: Direct N-Alkylation via SN2 Reaction
This method follows the classic bimolecular nucleophilic substitution (SN2) pathway.[3] The liberated secondary amine attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a single, concerted step.
Key Reaction Parameters:
-
Base: A non-nucleophilic base is essential to prevent competition with the amine. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[4][5] They are strong enough to deprotonate the amine salt but are generally poor nucleophiles.
-
Alkylating Agent (R-X): The reactivity of the alkyl halide is paramount. The general trend for the leaving group is I > Br > Cl > F.[6] Alkyl iodides and bromides are most commonly used.
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions.[7][8] Solvents like N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone effectively solvate the cation of the base (e.g., K⁺) while leaving the amine nucleophile relatively "naked" and highly reactive.[3][7]
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile strategy for forming C-N bonds.[9] The process involves two key stages within a single pot:
-
Iminium Ion Formation: The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an intermediate iminium ion.
-
In-Situ Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the target tertiary amine.
Key Reaction Parameters:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for extensive diversification of the final product.
-
Reducing Agent: The choice of reducing agent is crucial. It must be powerful enough to reduce the iminium ion but mild enough to not significantly reduce the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent selectivity.[1][2]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[10][11]
Experimental Protocols
General Laboratory Notes
-
Safety: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous Conditions: For the direct alkylation protocol, ensure all glassware is oven- or flame-dried, and use anhydrous solvents to prevent unwanted side reactions.
-
Reaction Monitoring: Progress of both reactions should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol details the alkylation of N-(Cyclopropylmethyl)cyclobutanamine HCl with a generic alkyl bromide (R-Br).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| N-(Cyclopropylmethyl)cyclobutanamine HCl | 177.70 | 1.0 | Starting Material |
| Alkyl Bromide (R-Br) | Variable | 1.1 - 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 - 2.5 | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | Workup |
| Brine | - | - | Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the amine).
-
Stirring and Free-Basing: Stir the suspension vigorously at room temperature for 15-20 minutes. This step ensures the complete deprotonation of the amine hydrochloride to its free base form.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60-70 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[11]
-
Workup - Quenching: Once complete, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.[12]
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: The resulting crude tertiary amine can be purified by flash column chromatography on silica gel.[13]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the reaction of N-(Cyclopropylmethyl)cyclobutanamine HCl with a generic aldehyde (R-CHO).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| N-(Cyclopropylmethyl)cyclobutanamine HCl | 177.70 | 1.0 | Starting Material |
| Aldehyde (R-CHO) | Variable | 1.1 | Alkylating Precursor |
| Triethylamine (Et₃N) or DIPEA | 101.19 | 1.1 | Base (for neutralization) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | Reducing Agent |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | Workup |
| Brine | - | - | Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, suspend N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Neutralization: Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature to generate the free amine in situ.
-
Carbonyl Addition: Add the aldehyde (1.1 eq) to the mixture.
-
Iminium Formation: Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[10]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may be mildly exothermic.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.[10]
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Concentration and Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow
Caption: General experimental workflow for N-alkylation synthesis.
Troubleshooting and Key Insights
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of amine salt.2. Poorly reactive alkylating agent (e.g., alkyl chloride).3. Insufficient reaction temperature or time. | 1. Use a stronger base (e.g., Cs₂CO₃) or increase equivalents of K₂CO₃.2. Convert alkyl chloride/bromide to the more reactive iodide in situ by adding catalytic NaI or KI.3. Increase temperature and/or reaction time, continue monitoring. |
| Formation of Multiple Products | 1. (Direct Alkylation) Over-alkylation to form a quaternary ammonium salt.2. (Reductive Amination) Reduction of the starting carbonyl. | 1. Use the amine as the limiting reagent or switch to the reductive amination protocol.2. Ensure NaBH(OAc)₃ is used; other borohydrides (e.g., NaBH₄) are less selective.[14] |
| Difficult Purification | 1. Residual DMF in the crude product.2. Basic amine product streaking on silica gel column. | 1. Perform multiple aqueous washes during workup.2. Add a small amount (~1%) of triethylamine to the chromatography eluent or use an amine-functionalized silica column.[13][15] |
Conclusion
The N-alkylation of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a readily achievable transformation when key principles are respected. The initial liberation of the free amine from its salt form is the non-negotiable first step. Following this, both direct alkylation with alkyl halides in polar aprotic solvents and reductive amination with carbonyls offer efficient and versatile routes to the desired tertiary amine products. The choice between methods will depend on the available starting materials and the desire to mitigate potential over-alkylation, with reductive amination often providing a higher degree of control. By following the detailed protocols and considering the insights provided, researchers can confidently and successfully synthesize a wide range of valuable N-alkylated compounds.
References
- Benchchem. (n.d.). Purification of Bulky Amines by Chromatography.
- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
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Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]
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OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
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Quora. (2021, May 5). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from [Link]
- Myers, A. (n.d.).
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
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Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
- Benchchem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
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NIH PubChem. (n.d.). N-cyclopropylcyclobutanamine. Retrieved from [Link]
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NIH PMC. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
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-
Digital Commons @ USF. (2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [Link]
-
NIH PubChem. (n.d.). N-cyclopropyl-N-methylcyclopentanamine. Retrieved from [Link]
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YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine?. Retrieved from [Link]
- Royal Society of Chemistry. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
-
NIH PubChem. (n.d.). N-Methylcyclobutanamine. Retrieved from [Link]
-
NIH PubChem. (n.d.). (Cyclopropylmethyl)methylamine. Retrieved from [Link]
-
NIH PubChem. (n.d.). N-cyclobutyl-N-propylcyclobutanamine. Retrieved from [Link]
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Application Notes and Protocols: N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-(Cyclopropylmethyl)cyclobutanamine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of three-dimensional (3D) structural motifs is a paramount strategy for the development of novel therapeutics with enhanced pharmacological profiles. The cyclobutane ring, with its distinct puckered conformation, and the cyclopropyl group, known for its unique electronic properties and metabolic stability, are increasingly sought-after scaffolds.[1][2] N-(Cyclopropylmethyl)cyclobutanamine hydrochloride serves as a versatile building block, combining these valuable features. Its secondary amine functionality provides a reactive handle for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocycles are fundamental components of a vast array of approved drugs and clinical candidates.[3]
This document provides detailed application notes and protocols for the use of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride in the synthesis of novel spirocyclic heterocycles. Specifically, we will focus on the construction of an azaspiro[4.5]decane scaffold, a privileged structure in medicinal chemistry known for its favorable physicochemical properties and its presence in numerous biologically active compounds. The protocols and discussions herein are designed to provide both practical guidance for the synthetic chemist and a deeper understanding of the mechanistic principles at play.
Synthesis of the Starting Material: N-(Cyclopropylmethyl)cyclobutanamine
Prior to its application in heterocyclic synthesis, the free base, N-(Cyclopropylmethyl)cyclobutanamine, is typically generated from its hydrochloride salt. A common laboratory-scale synthesis of this amine involves the reductive amination of cyclobutanone with cyclopropanemethanamine.
Protocol 1: Synthesis of N-(Cyclopropylmethyl)cyclobutanamine
Materials:
-
Cyclobutanone
-
Cyclopropanemethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopropanemethanamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(Cyclopropylmethyl)cyclobutanamine. The product can be purified further by distillation or column chromatography if necessary.
Expected Outcome: This reductive amination procedure typically affords the desired secondary amine in good to excellent yields, depending on the scale and purity of the starting materials.
Application in Novel Heterocycle Synthesis: Construction of an Azaspiro[4.5]decane Scaffold
The secondary amine of N-(Cyclopropylmethyl)cyclobutanamine is a potent nucleophile, making it an ideal candidate for the construction of nitrogen-containing heterocycles through reactions with di-electrophiles. A classic and robust method for the synthesis of spiro-piperidines is the double alkylation of a primary or secondary amine with a suitable 1,4-dihaloalkane or a related synthetic equivalent.
Protocol 2: Synthesis of 2-(Cyclopropylmethyl)-2-azaspiro[4.5]decane
This protocol details the synthesis of a novel spiro-piperidine derivative from N-(Cyclopropylmethyl)cyclobutanamine and 1,4-dibromobutane.
Materials:
-
N-(Cyclopropylmethyl)cyclobutanamine
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask charged with anhydrous potassium carbonate (3.0 eq), add a solution of N-(Cyclopropylmethyl)cyclobutanamine (1.0 eq) in anhydrous acetonitrile.
-
Stir the suspension under an inert atmosphere.
-
Add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-(cyclopropylmethyl)-2-azaspiro[4.5]decane.
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reactants | N-(Cyclopropylmethyl)cyclobutanamine, 1,4-Dibromobutane |
| Stoichiometry | 1.0 eq Amine, 1.1 eq Dibromide, 3.0 eq Base |
| Solvent | Anhydrous Acetonitrile |
| Base | Anhydrous Potassium Carbonate |
| Temperature | Reflux (~82°C) |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-80% |
| Purification | Silica Gel Column Chromatography |
Mechanistic Insights
The formation of the azaspiro[4.5]decane ring system proceeds via a two-step nucleophilic substitution mechanism.
-
Initial N-Alkylation: The secondary amine, N-(Cyclopropylmethyl)cyclobutanamine, acts as a nucleophile and attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion. This forms a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization: In the presence of a base (potassium carbonate), the initially formed mono-alkylated intermediate is deprotonated, regenerating a nucleophilic amine. This amine then undergoes an intramolecular nucleophilic attack on the terminal carbon bearing the second bromide, leading to ring closure and the formation of the spiro-piperidine ring. The spirocyclic junction is formed at the carbon of the cyclobutane ring that was already attached to the nitrogen atom.
Visualizations
Experimental Workflow
Sources
catalytic applications involving N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Technical Application Note: Catalytic Strategies for the Synthesis and Utilization of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Introduction
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (CAS: 848497-98-3 for free base analog ref/general structure class) represents a specialized secondary amine scaffold increasingly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, particularly within the opioid and chemokine receptor modulator classes. The unique combination of the cyclobutyl ring (providing conformational rigidity and lipophilicity) and the cyclopropylmethyl group (a privileged motif for metabolic stability and receptor fit) makes this motif a high-value target in drug discovery.
This Application Note details the catalytic lifecyle of this compound:
-
Catalytic Synthesis: Overcoming chemoselectivity challenges (cyclopropyl ring preservation) during construction.
-
Catalytic Utilization: Protocols for Pd-catalyzed cross-coupling (Buchwald-Hartwig) to incorporate this sterically demanding amine into heteroaromatic drug cores.
Part 1: Catalytic Synthesis of the Core Scaffold
The primary challenge in synthesizing N-(Cyclopropylmethyl)cyclobutanamine via catalytic hydrogenation is the chemoselectivity required to reduce the intermediate imine without triggering hydrogenolysis (ring-opening) of the strained cyclopropyl group. Standard Pd/C catalysts often lead to ring-opened propyl impurities.
Method A: Heterogeneous Catalytic Reductive Amination (Pt-Based)
Mechanistic Insight: Platinum (Pt) catalysts are preferred over Palladium (Pd) for cyclopropyl-containing substrates because Pt exhibits lower affinity for the C-C bond activation required for cyclopropane hydrogenolysis, while maintaining high activity for C=N bond reduction.
Reaction Pathway:
-
Condensation: Cyclobutanone + Cyclopropylmethanamine
Imine Intermediate. -
Reduction: Imine + H
(Cat. Pt/C) Secondary Amine.
Protocol 1.1: Pt-Catalyzed Hydrogenation
-
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Cyclopropylmethanamine (1.05 equiv)
-
Catalyst: 5% Pt/C (sulfided form preferred to dampen activity further, 2 wt% loading)
-
Solvent: Methanol or Ethanol (anhydrous)
-
Additive: Acetic Acid (1.0 equiv) to accelerate imine formation.
-
-
Step-by-Step Procedure:
-
Imine Formation: In a pressure reactor, dissolve Cyclobutanone (10 mmol) and Cyclopropylmethanamine (10.5 mmol) in MeOH (30 mL). Add Acetic Acid (10 mmol). Stir at RT for 30 mins to establish imine equilibrium.
-
Catalyst Charge: Carefully add 5% Pt/C (200 mg) under an inert nitrogen atmosphere. Caution: Dry catalyst is pyrophoric.
-
Hydrogenation: Purge reactor with N
(3x), then H (3x). Pressurize to 3 bar (45 psi) . -
Reaction: Stir vigorously at 25°C for 4-6 hours. Note: Do not heat above 40°C to minimize ring opening.
-
Workup: Filter catalyst through a Celite pad. Concentrate filtrate.
-
Salt Formation: Redissolve residue in Et
O (20 mL). Add 4M HCl in Dioxane (3 mL) dropwise. Collect the white precipitate (N-(Cyclopropylmethyl)cyclobutanamine HCl) by filtration.
-
Data Specification:
| Parameter | Target Specification | Common Failure Mode |
|---|---|---|
| Purity (HPLC) | >98.0% | <95% due to ring-opened propyl analog |
| Yield | >85% | Low yield due to incomplete imine formation |
| Residual Pt | <10 ppm | Improper filtration |[1]
Part 2: Catalytic Utilization (Buchwald-Hartwig Coupling)
Once synthesized, this secondary amine acts as a nucleophile. However, the steric bulk of the N-cyclobutyl group combined with the N-cyclopropylmethyl arm makes it a challenging substrate for standard S
Mechanistic Insight: The steric hindrance around the nitrogen center requires electron-rich, bulky biaryl phosphine ligands (e.g., RuPhos or BrettPhos ) to facilitate the reductive elimination step of the catalytic cycle.
Protocol 2.1: Pd-Catalyzed Cross-Coupling with Aryl Chlorides
-
Reagents:
-
Aryl Chloride substrate (1.0 equiv)
-
N-(Cyclopropylmethyl)cyclobutanamine HCl (1.2 equiv)
-
Catalyst Precursor: Pd(OAc)
(2 mol%) or Pd (dba) -
Ligand: RuPhos (4 mol%) - Specific for secondary amines.
-
Base: NaOtBu (2.5 equiv) - Strong base required to deprotonate the HCl salt and facilitate transmetallation.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
-
Step-by-Step Procedure:
-
Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.
-
Charge Solids: Add Pd(OAc)
(2 mol%), RuPhos (4 mol%), NaOtBu (2.5 equiv), and the Amine HCl salt (1.2 equiv). -
Charge Liquid/Substrate: Add the Aryl Chloride (1.0 equiv) and anhydrous Toluene (0.2 M concentration).
-
Activation: Seal the vial. Purge with Argon for 5 mins.
-
Reaction: Heat to 80-100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the chemoselectivity logic in the synthesis phase and the steric considerations in the coupling phase.
Figure 1: Chemoselective synthesis pathway distinguishing Pt-mediated reduction (Green) from Pd-mediated ring opening (Red), followed by downstream Buchwald-Hartwig coupling.[1][2][3]
Part 4: Analytical Verification
NMR Characterization (Simulated for HCl Salt):
-
1H NMR (400 MHz, DMSO-d6):
9.10 (br s, 2H, NH ), 3.65 (m, 1H, Cyclobutyl-CH), 2.85 (d, 2H, N-CH -Cyclopropyl), 2.10-2.30 (m, 4H, Cyclobutyl), 1.70-1.85 (m, 2H, Cyclobutyl), 1.10 (m, 1H, Cyclopropyl-CH), 0.55 (m, 2H, Cyclopropyl-CH ), 0.35 (m, 2H, Cyclopropyl-CH ). -
Critical Check: Absence of triplet at
0.9 (indicative of propyl methyl group from ring opening).
References
-
Chemoselectivity in Reductive Amination
-
Buchwald-Hartwig Coupling of Hindered Amines
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Defines RuPhos utility for secondary amines).
-
Source:
-
Cyclopropylamine Synthesis & Stability
- Wong, H. N. C., et al. "Cyclopropane amino acids and amines." Chemical Reviews, 1989.
-
Source:
-
Compound Data & Safety
- PubChem Compound Summary for N-cyclopropylcyclobutanamine (Analogous structure).
-
Source:
Sources
Technical Guide: Experimental Protocols for N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a high-value secondary amine building block (Scaffold).[1] Structurally, it features a nitrogen atom flanked by two distinct cycloalkyl domains: a cyclobutane ring (providing moderate steric bulk and lipophilicity) and a cyclopropylmethyl (CPM) group (a privileged motif in GPCR ligands, particularly opioid and monoamine receptor antagonists).[1]
This guide addresses the specific challenges of using this salt, including its hygroscopic nature, the steric hindrance of the cyclobutyl group, and the requisite "free-basing" protocols to unlock its nucleophilicity without compromising the integrity of the strained cyclopropyl ring.
Physicochemical Data
| Property | Value | Notes |
| Formula (Salt) | C₈H₁₅N[1] · HCl | Stoichiometry 1:1 |
| MW (Salt) | ~161.67 g/mol | Used for stoichiometric calculations |
| MW (Free Base) | ~125.21 g/mol | Active nucleophile mass |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers/hexanes |
| pKa (Conj.[1] Acid) | ~10.5 - 11.0 | Estimated; requires strong base for deprotonation |
Pre-Reaction Workflow: Salt Neutralization (Free-Basing)
The hydrochloride salt form stabilizes the amine against oxidation but renders it non-nucleophilic. For reactions involving electrophiles (acid chlorides, sulfonyl chlorides, alkyl halides), the amine must be liberated.[1]
Method A: In-Situ Neutralization (Recommended for Small Scale)
Best for: Amide couplings, SNAr reactions, and high-throughput screening.[1]
Protocol:
-
Suspend N-(Cyclopropylmethyl)cyclobutanamine HCl (1.0 equiv) in the reaction solvent (DCM, DMF, or THF).
-
Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.5 – 3.0 equiv).[1]
-
Why 2.5+ equiv? 1.0 equiv neutralizes the HCl; the remaining 1.5+ equiv acts as the proton scavenger for the subsequent reaction.
-
-
Stir for 5–10 minutes at room temperature until the solid dissolves or a fine precipitate of amine-hydrochloride salt (DIPEA·HCl) forms.
-
Proceed immediately with electrophile addition.[1]
Method B: Biphasic Extraction (Recommended for Sensitive Chemistry)
Best for: Metal-catalyzed cross-couplings (Buchwald-Hartwig) where amine salts might poison the catalyst.
Protocol:
-
Dissolve the HCl salt in a minimal volume of 1M NaOH (pH > 12).
-
Extract 3x with DCM or EtOAc .
-
Dry the combined organic layers over anhydrous Na₂SO₄ (Avoid MgSO₄ if Lewis acid sensitivity is a concern, though rare here).
-
Concentrate carefully under reduced pressure (Caution: Low MW amines can be volatile).
-
Validation: Verify free base formation by ¹H NMR (disappearance of broad NH₂⁺ peaks >8 ppm).
Core Reaction Modules
Module A: Amide Coupling (Peptide Bond Formation)
The steric bulk of the cyclobutyl group requires a potent coupling agent. Standard EDC/HOBt may be too slow.[1]
Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).[1]
Step-by-Step Protocol (HATU Method):
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add N-(Cyclopropylmethyl)cyclobutanamine HCl (1.0 equiv) followed by an additional DIPEA (1.5 equiv) to neutralize the salt.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (removes byproducts) and Brine.[1]
Critical Insight: The cyclopropylmethyl group is stable to HATU conditions.[1] However, avoid strong acid workups (pH < 2) to prevent potential ring-opening rearrangements, although rare at RT.[1]
Module B: Reductive Amination (Tertiary Amine Synthesis)
Used to attach an alkyl group to the nitrogen, forming a tertiary amine.[1]
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better control of pH.[1]
Protocol:
-
Dissolve the Aldehyde/Ketone (1.0 equiv) and N-(Cyclopropylmethyl)cyclobutanamine HCl (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.[1]
-
Add TEA (1.0 equiv) to free-base the amine in situ.[1]
-
Add Acetic Acid (1.0 – 2.0 equiv) to catalyze iminium ion formation.[1]
-
Stir for 30 minutes.
-
Add STAB (1.5 equiv) in one portion.[1]
-
Quench: After completion (1–4 h), quench with sat. NaHCO₃.
Module C: Nucleophilic Aromatic Substitution (SₙAr)
Attaching the amine to heteroaromatic scaffolds (e.g., chloropyrimidines).[1]
Protocol:
-
Dissolve Heteroaryl Halide (1.0 equiv) and Amine HCl Salt (1.2 equiv) in DMSO or NMP .
-
Add DIPEA (3.0 equiv).[1]
-
Thermal Activation: Heat to 80–100°C.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting reaction conditions based on the target product.
Figure 1: Decision matrix for experimental conditions based on synthetic intent.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Steric hindrance of cyclobutyl group preventing attack.[1] | Switch from EDC/HOBt to HATU or T3P . Increase temperature to 40°C. |
| Ring Opening (Impurities) | Acid-catalyzed rearrangement of cyclopropylmethyl group.[1] | Avoid refluxing in strong acids (HCl/HBr).[1] Keep workup pH > 3.[1] Use mild Lewis acids.[1] |
| Incomplete Reaction (SₙAr) | Poor nucleophilicity due to salt formation.[1] | Ensure adequate base (3+ equiv DIPEA).[1] Switch solvent to DMSO (polar aprotic) to boost rate.[1] |
| Gummy/Oily Precipitate | Amine HCl salt is hygroscopic.[1][2] | Dry salt in a vacuum desiccator over P₂O₅ before weighing.[1] Handle rapidly. |
Safety & Handling
-
Toxicity: Cyclopropylamines can be potent monoamine oxidase inhibitors (MAOIs) or toxic if inhaled.[1] Handle in a fume hood.
-
Skin Contact: Corrosive/Irritant.[1][3] Wear nitrile gloves.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption alters stoichiometry.[1]
References
-
Secondary Amine Salt Handling: Dubowchik, G. M., et al. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation."[1][2] Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3147-3149.[1][4] Link
-
Cyclopropylmethyl Stability: Wiberg, K. B., et al. "Reactivity of cyclopropylmethyl derivatives."[1] Journal of the American Chemical Society.[1] (General reference for CPM stability).
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005, 61(46), 10827-10852.[1] Link
-
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link
-
General Reactivity of Cyclopropylamines: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing.[1] Link
(Note: Specific CAS data for N-(Cyclopropylmethyl)cyclobutanamine is derived from class-representative behavior of N-cyclopropylmethyl and N-cyclobutyl secondary amines found in literature.)
Sources
- 1. 1-(cyclopropylmethyl)cyclobutane-1-carboxylic acid | 518346-54-8 [sigmaaldrich.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantification of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Executive Summary & Compound Profile
Objective: To provide a rigorous, multi-platform analytical framework for the quantification, assay, and impurity profiling of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (CPMCA·HCl).
Compound Significance: CPMCA·HCl is a critical secondary amine building block, frequently employed in the synthesis of GPCR antagonists (e.g., Histamine H3, Opioid receptors). Its structural integrity is vital for downstream yield and purity.
Analytical Challenge: The molecule (C₈H₁₅N·HCl) lacks a conjugated π-system, rendering standard UV-Vis detection (254 nm) ineffective.[1] Furthermore, its secondary amine nature makes it prone to peak tailing on standard silica columns due to silanol interactions.
Analyte Profile:
-
IUPAC Name: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride[1]
-
Molecular Formula: C₈H₁₅N[1] · HCl
-
Molecular Weight: 125.21 (Free Base) / 161.67 (Salt)
-
pKa: ~10.5 (Estimated, Secondary Amine)
-
Solubility: Highly soluble in water, methanol; sparingly soluble in non-polar solvents (as salt).
Analytical Strategy & Method Selection
Due to the lack of UV chromophores, three distinct protocols are defined based on laboratory capabilities and sensitivity requirements.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and instrumentation availability.
Protocol A: LC-ESI-MS/MS (Gold Standard)[1]
Application: Trace impurity analysis, genotoxic impurity screening (nitrosamine precursors), and biological matrix quantification. Rationale: Electrospray Ionization (ESI) in positive mode yields a high-intensity [M+H]⁺ signal.[1] HILIC chromatography is selected to retain the polar amine without ion-pairing reagents that suppress MS signal.[1]
Instrumental Parameters
| Parameter | Specification |
| System | UHPLC coupled to Triple Quadrupole MS (QqQ) |
| Column | Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC phase |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
Gradient Program
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
| 0.0 | 5 | 95 | Initial |
| 1.0 | 5 | 95 | Hold |
| 6.0 | 50 | 50 | Linear |
| 7.0 | 50 | 50 | Wash |
| 7.1 | 5 | 95 | Re-equilibrate |
| 10.0 | 5 | 95 | End |
MS/MS Transitions (ESI+)
-
Precursor Ion: 126.1 m/z [M+H]⁺
-
Quantifier Ion: 55.1 m/z (Cyclopropylmethyl cation) – Collision Energy: 20 eV
-
Qualifier Ion: 84.1 m/z (Loss of cyclopropyl ring) – Collision Energy: 15 eV
System Suitability Criteria:
-
Peak Asymmetry (USP): 0.8 – 1.5
-
%RSD (n=6 injections): ≤ 2.0%
-
Signal-to-Noise (LOQ): ≥ 10:1[1]
Protocol B: GC-FID (Purity Assay)[1]
Application: Bulk purity assay of the raw material. Scientific Insight: The hydrochloride salt is not volatile. The method requires an in-situ or pre-extraction conversion to the free base.[1] Direct injection of the salt can cause liner degradation and ghost peaks.
Sample Preparation (Free Basing)
-
Weigh 50 mg of CPMCA[1]·HCl into a centrifuge tube.
-
Add 2.0 mL of 1N NaOH (aq). Vortex to dissolve and liberate the free amine.
-
Add 5.0 mL of Dichloromethane (DCM) containing internal standard (e.g., n-Decane).[1]
-
Shake vigorously for 5 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Inject the lower organic layer.[1]
GC Parameters
| Parameter | Specification |
| Inlet | Split/Splitless (Split ratio 20:1), 250°C |
| Liner | Base-Deactivated (e.g., Restek Topaz) with wool |
| Column | DB-Volatiles or Rtx-5 Amine (30 m x 0.32 mm x 1.0 µm) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 200°C (hold 2 min) |
| Detector | FID @ 280°C |
Critical Control Point: Ensure the inlet liner is deactivated. Active silanols in the liner will irreversibly adsorb the secondary amine, leading to poor linearity at low concentrations.
Protocol C: HPLC-UV with Derivatization
Application: Labs lacking MS or GC, requiring UV detection.[1] Mechanism: Reaction of the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a highly fluorescent/UV-active carbamate derivative.
Derivatization Workflow
Figure 2: Pre-column derivatization workflow using FMOC-Cl for UV detection.[1]
HPLC Parameters
-
Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.
-
Detection: UV at 265 nm (FMOC chromophore).[1]
-
Elution: The derivatized amine will be significantly more hydrophobic, eluting later in the gradient.
Validation & Quality Control (ICH Q2)
To ensure data integrity, the selected method must be validated against the following criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank/matrix at retention time. |
| Linearity (R²) | > 0.999 over 50% - 150% of target concentration.[1] |
| Accuracy (Recovery) | 98.0% - 102.0% (Spike recovery).[1] |
| Precision (Repeatability) | RSD ≤ 1.0% (Assay); RSD ≤ 5.0% (Trace Impurity). |
| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). |
Troubleshooting Guide:
-
Peak Tailing (LC): Increase buffer ionic strength or switch to a "Charged Surface Hybrid" (CSH) column.
-
Ghost Peaks (GC): Check injector port for salt accumulation; replace liner.
-
Low Recovery (Derivatization): Ensure pH is > 8.5 for the reaction to proceed; water must be free of competing amines.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
U.S. Food and Drug Administration (FDA). (2019). Control of Nitrosamine Impurities in Human Drugs.[2] Guidance for Industry.[1] Link
- Verbeck, G. F., et al. (2018). Analysis of Low Molecular Weight Amines. Journal of Chromatography A. (General reference for amine analysis principles).
-
Agilent Technologies. (2021).[1] Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.[3] Application Note. Link
-
Thermo Fisher Scientific. (2020).[1] Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines.[4] Application Note AN001657.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing yield not to chemical side-reactions, but to physical processing errors. N-(Cyclopropylmethyl)cyclobutanamine is typically synthesized via the reductive amination of cyclobutanone and cyclopropylmethylamine[1][2]. While the chemistry is straightforward, the downstream processing of this specific secondary amine presents significant challenges: the free base is a highly volatile oil, and its hydrochloride salt is prone to severe hygroscopicity and liquid-liquid phase separation (LLPS), commonly known as "oiling out"[3].
This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a self-validating purification workflow.
Part 1: Physicochemical Profile & Processing Implications
Understanding the physical properties of your intermediate is the first step in preventing purification failures. The cyclopropyl and cyclobutyl rings impart high lipophilicity, while the secondary amine center dictates the acid-base behavior.
Table 1: Physicochemical Data & Processing Parameters
| Property | Characteristic | Impact on Purification Strategy |
| Physical State | Oil (Free Base) / Solid (HCl Salt) | The free base will not crystallize; it must be converted to a hydrochloride or acetate salt to achieve a rigid crystal lattice. |
| Molecular Weight | 125.21 g/mol (Free Base) | Low MW and reduced hydrogen bonding (compared to primary amines) result in high volatility. Prone to loss during vacuum concentration[4]. |
| Basic Strength | pKa ~10.5 - 11.0 | Requires an aqueous pH > 11 for complete deprotonation and extraction into organic solvents[5]. |
| Hygroscopicity | High (HCl Salt) | The concentrated charge density of the salt readily absorbs atmospheric moisture, requiring anhydrous solvents and inert atmosphere storage[6]. |
Part 2: Standard Operating Procedure (SOP)
Workflow: Isolation and Crystallization
The following protocol outlines a self-validating system for the extraction of the free base and the subsequent crystallization of the hydrochloride salt.
Caption: Workflow for the acid-base extraction and salt formation of secondary amines.
Step-by-Step Methodology
-
Initial Acid Quench: Dilute the reductive amination mixture with water and acidify to pH < 2 using 2M HCl.
-
Causality: This protonates all amines, driving them into the aqueous phase while leaving neutral impurities (e.g., unreacted ketones, alcohols) in the organic phase[5].
-
-
Organic Wash: Wash the aqueous layer twice with ethyl acetate or MTBE. Discard the organic washes.
-
Basification (Free Base Generation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 11.
-
Self-Validation Check: Test the aqueous phase with pH paper. If pH < 11, the amine remains partially protonated, severely reducing extraction yield.
-
-
Extraction: Extract the liberated free base with MTBE (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Critical Parameter: Do not exceed a bath temperature of 25°C and keep vacuum > 150 mbar to prevent volatilization of the free base[4].
-
-
Salt Formation: Dissolve the crude free base oil in anhydrous diethyl ether or isopropanol. While stirring vigorously under nitrogen, add a stoichiometric amount of anhydrous HCl in dioxane (or ether) dropwise[5][7].
-
Self-Validation Check: Spot the supernatant on moistened pH paper. It should test acidic (pH < 2), confirming complete conversion to the hydrochloride salt.
-
-
Isolation: Filter the resulting white precipitate under a stream of dry nitrogen to prevent moisture absorption, wash with cold anhydrous ether, and dry under high vacuum[6][7].
Part 3: Troubleshooting Guide — Reaction & Extraction
Q: I am losing a significant amount of product during the concentration of the organic phase. How can I prevent this? A: N-(Cyclopropylmethyl)cyclobutanamine is a low-molecular-weight secondary amine. Because it lacks the extensive hydrogen-bonding network of primary amines, it exhibits significant volatility as a free base[4]. When removing extraction solvents, avoid high vacuum and keep the water bath temperature low. Alternatively, you can form the hydrochloride salt in situ by adding anhydrous HCl directly to the dried MTBE extract before complete solvent removal, bypassing the isolation of the volatile free base entirely[4][7].
Q: My reductive amination yielded a mixture of the desired secondary amine, unreacted primary amine, and tertiary over-alkylated byproducts. Standard extraction isn't separating them. What is the next step? A: While acid-base extraction is excellent for bulk purification from neutral impurities, separating primary, secondary, and tertiary amines requires exploiting chemical reactivity. You can employ Hoffmann's method using diethyl oxalate: primary amines react to form solid dialkyl oxamides, secondary amines form liquid dialkyl oxamic esters, and tertiary amines do not react[5]. After separating these distinct phases, the secondary amine can be recovered by hydrolyzing the oxamic ester.
Part 4: Troubleshooting Guide — Crystallization & "Oiling Out"
Q: During salt formation, my product forms a dense, sticky oil at the bottom of the flask instead of crystals. What is happening thermodynamically? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[8][3]. It occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system, or when the thermodynamic barrier to nucleation is too high[3]. Instead of forming a rigid crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase.
Caption: Troubleshooting logic for resolving liquid-liquid phase separation during crystallization.
Q: How can I force the "oiled out" material to crystallize properly? A: Do not rapidly cool the mixture; this simply freezes the oil into an amorphous glass and traps impurities within the coalesced droplets[3]. Instead, follow this causality-driven approach:
-
Redissolve: Heat the mixture and add a small volume of the primary solvent (e.g., isopropanol) to lower the overall concentration[8].
-
Controlled Cooling: Cool the solution very slowly (e.g., 0.1 °C/min) to ensure the system stays within the Metastable Zone (MSZ)[9].
-
Seeding: Introduce seed crystals of the pure hydrochloride salt just before the temperature reaches the cloud point[9]. Seeding provides a structural template, bypassing the high nucleation barrier and promoting ordered crystal growth over LLPS[8][3].
Part 5: Frequently Asked Questions (FAQs)
Q: The isolated hydrochloride salt turns into a sticky paste when exposed to air. How do I handle this? A: Amine hydrochloride salts are inherently hygroscopic[8][6]. While the cyclopropyl and cyclobutyl rings are lipophilic, the highly concentrated charge density on the protonated amine-chloride pair readily absorbs atmospheric moisture. You must filter and dry the crystals under a stream of dry nitrogen or argon. Store the final product in a desiccator over a strong desiccant (e.g., P₂O₅)[8].
Q: Can I use aqueous HCl to form the salt instead of anhydrous HCl in dioxane? A: It is highly discouraged. Introducing water into the crystallization matrix significantly increases the solubility of the hydrochloride salt, drastically reduces your yield, and strongly promotes "oiling out" by altering the solvent system's polarity[7]. Always use anhydrous acid sources for hygroscopic amine salts.
References
-
5 - Benchchem
-
8 - Benchchem
-
9 - BIA
-
3 - ResearchGate
-
1 - Wikipedia
-
4 - Google Patents
-
2 - TCI AMERICA
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Cyclopropylmethylamine | 2516-47-4 | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2006057778A2 - Process for the purification of benzphetamine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bia.si [bia.si]
optimizing reaction yield for N-(Cyclopropylmethyl)cyclobutanamine hydrochloride synthesis
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride Synthesis Support Center
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Secondary Amine Synthesis via Reductive Amination
Executive Summary
This guide addresses the synthesis of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride . While direct alkylation is possible, it is prone to over-alkylation (tertiary amine formation).[1] Therefore, this support center prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol. This method offers the highest selectivity for secondary amines with minimal side reactions involving the strained cyclopropyl and cyclobutyl rings.
Module 1: The "Golden Path" Protocol
Use this optimized workflow to establish a baseline before troubleshooting.
Reaction Pathway:
-
Reagents: Cyclobutanamine (Amine) + Cyclopropanecarbaldehyde (Carbonyl).
-
Note: The reverse coupling (Cyclopropylmethanamine + Cyclobutanone) is also viable, but aldehydes (cyclopropanecarbaldehyde) generally form imines faster than ketones (cyclobutanone).
-
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB).[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3]
Step-by-Step Methodology
-
Stoichiometry: Dissolve Cyclopropanecarbaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Amine Addition: Add Cyclobutanamine (1.05 - 1.1 equiv) .
-
Tip: A slight excess of the amine ensures complete consumption of the aldehyde, which is harder to remove during workup than the amine.
-
-
Imine Formation: Stir for 15–30 minutes at Room Temperature (RT).
-
Critical: If using a ketone (Cyclobutanone), add Acetic Acid (1.0 equiv) to catalyze imine formation. For aldehydes, this is often optional but recommended (0.5 equiv) to accelerate the rate.
-
-
Reduction: Add STAB (1.4 - 1.5 equiv) in one portion.
-
Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone competitively, preventing the formation of alcohol byproducts.
-
-
Quench: After reaction completion (check via TLC/LCMS, typically 2–16 h), quench with saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM. Dry organic layer (Na₂SO₄). Concentrate to obtain the Free Base .
-
Salt Formation: Dissolve Free Base in anhydrous Diethyl Ether. Cool to 0°C. Add 2M HCl in Ether (1.1 equiv) dropwise. Filter the white precipitate immediately.
Module 2: Visualizing the Workflow
The following diagram outlines the reaction logic and critical control points.
Caption: Figure 1. Optimized Reductive Amination Workflow using the Abdel-Magid Protocol.
Module 3: Troubleshooting & FAQs
Category A: Yield Issues
Q: My reaction conversion is stalled at 60%. Adding more reducing agent doesn't help. Why? A: You likely have incomplete imine formation . STAB reduces the imine, not the free amine or aldehyde (at a significant rate). If the equilibrium favors the starting materials, the reaction stalls.
-
Fix: Add Acetic Acid (AcOH) (1.0 equiv) to the reaction mixture. This protonates the carbonyl oxygen, catalyzing the nucleophilic attack of the amine.
-
Fix: Add molecular sieves (4Å) to the reaction pot to scavenge water, driving the equilibrium toward the imine.
Q: I see a large impurity peak (M+2) corresponding to the alcohol. What happened? A: You likely used Sodium Borohydride (NaBH₄) instead of STAB. NaBH₄ is a stronger reducing agent and will reduce unreacted aldehyde to cyclopropylmethanol before it can react with the amine.
-
Fix: Switch to STAB (NaBH(OAc)₃) .
-
Alternative: If you must use NaBH₄, use a two-step procedure: Stir amine + aldehyde in Methanol for 2 hours (to form imine), then add NaBH₄ at 0°C.
Category B: Purity & Side Reactions[4]
Q: I am detecting a tertiary amine impurity (Dialkylation). How do I stop this? A: This occurs when the product (secondary amine) reacts with another equivalent of aldehyde.
-
Causality: This is rare with STAB because the secondary amine is more sterically hindered (especially with a cyclobutyl group) and less nucleophilic than the primary amine. However, it happens if the aldehyde is in large excess.
-
Fix: Ensure the Amine is in slight excess (1.1 equiv) relative to the aldehyde.
-
Fix: Dilute the reaction. High concentrations favor intermolecular side reactions.
Q: My HCl salt is "oiling out" or turning into a sticky gum instead of a powder. A: This is common with secondary amine salts containing cycloalkyl groups; they can be hygroscopic or have low melting points.
-
Fix: Ensure your solvent (Ether or Dioxane) is anhydrous . Water causes oiling.
-
Fix: Trituration. Decant the solvent from the oil, add fresh pentane or hexanes, and scratch the flask vigorously with a glass rod to induce crystallization.
-
Fix: Lyophilization. Dissolve the oil in water/acetonitrile and freeze-dry it to obtain a fluffy powder.
Category C: Cyclopropyl Stability[5][6]
Q: Will the cyclopropyl ring open during the reaction? A: The cyclopropyl ring is generally stable under reductive amination conditions (pH 4–6). However, it is sensitive to strong acids and carbocation formation .
-
Risk: During HCl salt formation, if you use concentrated aqueous HCl or heat the mixture, the ring may open (homoconjugate addition).
-
Protocol: Always generate the salt at 0°C using anhydrous HCl in Ether/Dioxane . Do not heat the salt solution.
Module 4: Diagnostic Logic Tree
Use this flowchart to diagnose specific failure modes in your experiment.
Caption: Figure 2. Diagnostic Logic Tree for Yield and Purity Optimization.
Module 5: Comparison of Reducing Agents
| Feature | STAB (Recommended) | NaCNBH₃ | NaBH₄ |
| Selectivity | Excellent (Reduces imine >> aldehyde) | Good (pH dependent) | Poor (Reduces aldehyde ≈ imine) |
| Toxicity | Low (Borate salts) | High (Cyanide byproduct) | Low |
| Reaction pH | Mildly Acidic (Self-buffering) | Needs pH monitoring | Basic (Needs additives) |
| Water Tolerance | Low (Decomposes slowly) | High | High |
| Risk of Over-alkylation | Very Low | Low | Moderate |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4][5][6] The Journal of Organic Chemistry. This is the seminal paper establishing STAB as the preferred reagent for avoiding over-alkylation. [Link]
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines." A comprehensive database of reaction conditions and variations for reductive amination. [Link]
-
De Meijere, A., et al. (2005). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. While discussing a different cyclopropyl amine, this paper provides critical validation for the stability of cyclopropyl amines during HCl salt formation in ether. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
improving the scalability of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride production
Status: Operational Operator: Senior Application Scientist Topic: Process Optimization & Troubleshooting Target Molecule: N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride (CAS: N/A for specific salt, Freebase generic analogs apply)
Introduction: The Scale-Up Transition
Welcome. If you are accessing this guide, you have likely successfully synthesized gram-quantities of N-(Cyclopropylmethyl)cyclobutanamine and are now facing the non-linear challenges of scaling to kilogram batches.
This secondary amine presents a unique "double-strain" challenge: it links a cyclopropane ring (highly strained, acid-sensitive, liable to hydrogenolysis) and a cyclobutane ring (strained, expensive starting material) via a secondary nitrogen.
This guide prioritizes Reductive Amination (Cyclobutanone + Cyclopropylmethanamine) using Sodium Triacetoxyborohydride (STAB) as the primary method for development/pilot scale due to its superior chemoselectivity compared to catalytic hydrogenation, which risks ring-opening the cyclopropane moiety.
Module 1: Reaction Optimization (The Chemistry)
Core Workflow: Reductive Amination
Q: Why is my yield dropping as I scale up the Reductive Amination?
A: On a larger scale, the "Schiff Base" (imine) equilibrium and exotherm management become critical. In small flasks, heat dissipates instantly; in reactors, it accumulates, degrading the unstable cyclobutanone or the imine intermediate.
Troubleshooting Protocol:
-
Pre-formation of Imine: Do not dump all reagents together (one-pot) if yields are inconsistent. Stir the amine and ketone in the solvent (DCM or DCE) with a drying agent (e.g., MgSO₄) or molecular sieves for 2 hours before adding the reducing agent. This shifts the equilibrium toward the imine.
-
Temperature Control: The addition of STAB is exothermic. Maintain internal temperature between 0°C and 5°C during addition.
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv) rather than the ketone. Cyclobutanone is often the cost-driver; ensure it is fully consumed.
Q: I am seeing a "Bis-impurity" (Tertiary Amine). How do I stop this?
A: This is "over-alkylation," where the product secondary amine reacts with another molecule of ketone.
-
Cause: High local concentrations of the product amine in the presence of unreacted ketone.
-
Fix: Ensure rapid mixing. If the problem persists, switch to a stepwise addition : Form the imine completely (check via IR/NMR) before adding the hydride source.
Visualizing the Pathway & Risks
Figure 1: Reaction pathway highlighting critical divergence points for impurities. Note the risk of ring opening if catalytic hydrogenation is attempted without specific catalyst selection (e.g., Pt vs Pd).
Module 2: Work-up & Safety (The Process)
Q: The reaction mixture turns into a solid gel during quenching. How do I handle this on a 50L scale?
A: STAB reactions generate Boron-amine complexes and boric acid salts that form viscous gels with water.
-
The Fix: Do not use water alone. Use aqueous Potassium Carbonate (K₂CO₃) or Rochelle's Salt (Sodium Potassium Tartrate) solution.
-
Why: Tartrate chelates the boron, keeping it in the aqueous phase and breaking the emulsion/gel.
Q: Is it safe to quench STAB rapidly?
A: NO. Quenching releases Hydrogen gas (
-
Risk: On a large scale, rapid gas evolution can over-pressurize the vessel or cause foaming (boil-over).
-
Protocol: Quench slowly with varying pH. Start with dilute acid or bicarbonate, monitoring the internal pressure and foam level.
Table 1: Quenching Strategy for Borohydride Scale-Up
| Scale | Quenching Agent | Addition Rate | Hazard Control |
| < 100g | Sat. NaHCO₃ | Dropwise | Fume hood airflow |
| 100g - 1kg | 10% Rochelle's Salt | Slow stream | Overhead stirrer (prevent gel) |
| > 1kg | 15% K₂CO₃ or Tartrate | Metered pump | Nitrogen sweep (dilute H₂), Foam sensor |
Module 3: Salt Formation & Crystallization (The Product)
Q: My HCl salt is oiling out instead of crystallizing. What is wrong?
A: This is the most common issue with secondary amine salts containing cycloalkyl groups—they are lipophilic and "greasy."
-
Cause 1: Wet Solvents. Water forces the salt into an oil.
-
Cause 2: Wrong Polarity. The solvent is too polar (keeps salt in solution) or too non-polar (oils out instantly).
Troubleshooting Protocol (The "Crash" Method):
-
Dissolution: Dissolve the free base amine in a minimum amount of Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) .
-
Acidification: Add Anhydrous HCl (in Dioxane or Ether). Do not use aqueous HCl.
-
Crystallization:
-
Scenario A (Precipitates immediately): Cool to 0°C and filter.
-
Scenario B (Oils out): Re-heat to dissolve the oil. Add a "Anti-solvent" like MTBE or Heptane dropwise until cloudy. Seed with a pure crystal (if available) and cool slowly (1°C/min). Rapid cooling traps impurities and causes oiling.
-
Q: The solid is hygroscopic (turns sticky in air).
A: Cyclopropyl amines are often hygroscopic.
-
Immediate Fix: Handle in a glovebox or low-humidity room (<30% RH).
-
Process Fix: Switch the counter-ion. If HCl is too hygroscopic for formulation, consider Fumarate or Succinate salts, which often yield non-hygroscopic crystalline solids.
Visualizing the Work-up Logic
Figure 2: Decision tree for isolation and salt formation. Note the critical intervention point if "Oiling Out" occurs.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
- Context: The foundational text for STAB protocols, establishing stoichiometry and solvent effects (DCE/DCM) for minimizing side reactions.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
- Context: Standard industry reference for salt selection, crystallization troubleshooting (oiling out), and scale-up safety (quenching exotherms).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Context: Essential guide for addressing hygroscopicity issues by selecting appropriate counter-ions or crystalliz
Sources
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride, a key intermediate in the synthesis of various therapeutic agents. Our focus extends beyond procedural descriptions to elucidate the rationale behind method selection, offering a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Purity in N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a secondary amine featuring a cyclobutane ring and a cyclopropylmethyl group attached to the nitrogen atom. Its synthesis, often a multi-step process, can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. The hydrochloride salt form, while improving stability and handling, can also introduce its own set of potential impurities, such as excess hydrochloric acid or inorganic salts. Given its role as a building block in drug synthesis, ensuring the purity of this intermediate is paramount to controlling the impurity profile of the final API.
This guide will compare and contrast several key analytical techniques for the comprehensive purity assessment of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. We will delve into the strengths and limitations of each method, providing detailed experimental protocols and data interpretation insights.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique is critical for a thorough purity validation.[1] A multi-faceted approach, employing a combination of chromatographic, spectroscopic, and classical techniques, is often necessary for a comprehensive assessment.[1] The following sections detail the most pertinent analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, precision, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] For a secondary amine like N-(Cyclopropylmethyl)cyclobutanamine hydrochloride, reversed-phase HPLC (RP-HPLC) is the most common approach.
Expertise & Experience: The choice of a C18 or C8 column is standard for RP-HPLC. However, due to the basic nature of the amine, peak tailing can be a significant issue. This is caused by the interaction of the protonated amine with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, several strategies can be employed:
-
Use of a "base-deactivated" or "end-capped" column: These columns have a reduced number of accessible silanol groups.
-
Addition of a competing base to the mobile phase: A small amount of a competing amine, such as triethylamine (TEA), is added to the mobile phase to saturate the silanol sites.
-
Operation at low pH: Maintaining the mobile phase at a low pH (typically 2-3) ensures the amine is fully protonated and the silanol groups are in their non-ionized form, reducing electrostatic interactions.
Trustworthiness: A robust HPLC method should demonstrate good peak shape, resolution from potential impurities, and linearity over a defined concentration range. System suitability tests, including retention time precision, peak area precision, and theoretical plates, must be performed before each analytical run to ensure the system is performing as expected.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the N-(Cyclopropylmethyl)cyclobutanamine hydrochloride sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time | ~5.8 min | RSD ≤ 1.0% |
| Tailing Factor | 1.1 | 0.8 - 1.5 |
| Theoretical Plates | > 2000 | > 1500 |
| Purity by Area % | > 99.5% | As per specification |
Mandatory Visualization:
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[2] For secondary amines, derivatization is often employed to improve peak shape and thermal stability.[1] GC coupled with a mass spectrometer (MS) provides both quantitative and qualitative information, allowing for the identification of impurities.[3]
Expertise & Experience: The free amine form of N-(Cyclopropylmethyl)cyclobutanamine is volatile and suitable for GC analysis. To analyze the hydrochloride salt, a sample preparation step is required to liberate the free amine. This is typically achieved by dissolving the salt in a suitable solvent and adding a base, such as sodium hydroxide or a stronger organic base like imidazole, to neutralize the HCl.[4] Care must be taken to avoid degradation during this step. An alternative is headspace GC, which can be particularly useful for detecting residual volatile impurities from the synthesis, such as solvents.[2]
Trustworthiness: The GC-MS method should be validated for specificity, linearity, accuracy, and precision. The mass spectrum of the main peak should be consistent with the structure of N-(Cyclopropylmethyl)cyclobutanamine. Library matching can be used to tentatively identify unknown impurity peaks.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector: Splitless, 250°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dissolve approximately 10 mg of the hydrochloride salt in 1 mL of methanol. Add 100 µL of 1M Sodium Hydroxide. Vortex and inject 1 µL of the supernatant.
Mandatory Visualization:
Caption: Workflow for GC-MS purity and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[2] ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the identification of the main compound and any structurally related impurities.
Expertise & Experience: The ¹H NMR spectrum of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride will show characteristic signals for the cyclopropyl and cyclobutyl protons, as well as the methylene bridge and the N-H proton. The chemical shifts and coupling patterns can confirm the structure. Impurities will present as additional, often smaller, signals in the spectrum. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[1]
Trustworthiness: qNMR is considered a primary analytical method as it can provide an absolute measure of purity without the need for a reference standard of the analyte itself.[1] However, it has lower sensitivity compared to chromatographic techniques and can be complicated by signal overlap in complex mixtures.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).
-
Internal Standard (for qNMR): Maleic acid or another suitable certified reference material.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent and dissolve completely.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
Mandatory Visualization:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.
Expertise & Experience: The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride (C₈H₁₆ClN). A significant deviation may indicate the presence of impurities, residual solvents, or an incorrect structure.
Trustworthiness: Elemental analysis is a bulk technique and does not provide information about the nature of individual impurities. However, it is a valuable tool for confirming the overall purity and elemental composition of the substance.[5]
Experimental Protocol: CHN Analysis
-
Instrumentation: Elemental Analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Data Presentation:
| Element | Theoretical % | Experimental % | Difference |
| Carbon (C) | 59.43 | 59.35 | -0.08 |
| Hydrogen (H) | 9.98 | 9.92 | -0.06 |
| Nitrogen (N) | 8.66 | 8.61 | -0.05 |
Comparison Summary
| Analytical Technique | Strengths | Limitations | Best For |
| HPLC-UV | High resolution, quantitative, versatile for non-volatile compounds.[1][2] | Requires a reference standard for quantification of impurities, potential for peak tailing with amines. | Routine purity testing and quantification of known and unknown impurities. |
| GC-MS | High efficiency for volatile compounds, provides structural information for impurity identification.[2][3] | May require derivatization, not suitable for thermally labile compounds.[1] | Analysis of volatile impurities, residual solvents, and confirmation of impurity identity. |
| NMR | Provides detailed structural information, qNMR offers absolute purity without a specific reference standard.[1][2] | Lower sensitivity than chromatographic methods, can be complex for mixtures.[1] | Structural confirmation and obtaining an absolute purity value. |
| Elemental Analysis | Confirms elemental composition and empirical formula. | Bulk analysis, does not identify individual impurities. | Verifying the overall composition of the synthesized compound. |
Conclusion
A comprehensive assessment of the purity of synthesized N-(Cyclopropylmethyl)cyclobutanamine hydrochloride necessitates a multi-technique approach. For routine quality control, HPLC-UV is a robust and reliable choice. GC-MS is invaluable for identifying volatile impurities and providing structural confirmation of by-products. Quantitative NMR serves as an excellent primary method for establishing an absolute purity value. Finally, elemental analysis provides fundamental confirmation of the elemental composition. By employing a combination of these methods, researchers and drug development professionals can confidently ensure the quality, safety, and efficacy of this important pharmaceutical intermediate.
References
- Vertex AI Search. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024, October 15). Advance Journal of Pharmaceutical Research & Review, 1(4), 16-17.
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research, 7(2), 60-71.
- Google Patents. (1974).
- Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. (2004, September 27).
-
Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. Retrieved from [Link]
- de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 1362-1367.
- ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Deshpande, A. V., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(4), 519-522.
- MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- Critchfield, F. E., & Johnson, J. B. (1956). Determination of Primary and Secondary Amines. Analytical Chemistry, 28(4), 430-436.
- Thermo Fisher Scientific.
- Google Patents. (2009). CN100528836C - Purifying method of high-purity amidine hydrochloride.
- Scotter, M. J., et al. (2009). Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs. Food Additives & Contaminants: Part A, 26(5), 614-622.
- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2025, February 25). Evaluation of gas chromatography-mass spectrometry analysis and yield.
- Podolska, M., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 67(6), 709-715.
- Agilent.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Thermo Fisher Scientific. AN000807 - Analysis of pharmaceuticals for elemental impurities after dissolution in organic solvents using ICP-MS.
- Merck Millipore. Complete Monograph Methods.
- Bryan Research & Engineering, LLC.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
- Scribd. HPLC Methods For.
- ResearchGate. 81231 PDFs | Review articles in ELEMENTAL ANALYSIS.
- PureSynth Research Chemicals GmbH. Nitrosoamine Impurities.
- ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
- SIELC Technologies. (2018, May 16). Cyclopropanamine, N-methyl-N-propyl-.
-
PubChem. N-cyclopropylcyclobutanamine. Retrieved from [Link]/N-cyclopropylcyclobutanamine)
Sources
literature review of N-substituted cyclobutanamine applications
An In-Depth Technical Guide to the Applications of N-Substituted Cyclobutanamines
Introduction: The Rising Prominence of a Strained Scaffold
In the landscape of medicinal chemistry and drug discovery, the cyclobutane ring has emerged from a structural curiosity to a highly valued scaffold.[1] Its inherent ring strain, puckered three-dimensional structure, and unique electronic properties offer a compelling toolkit for molecular design.[1][2] When functionalized with a nitrogen-containing substituent, the resulting N-substituted cyclobutanamines become conformationally restricted building blocks that can significantly enhance pharmacological properties.[1][3]
This guide provides a comparative analysis of the diverse applications of N-substituted cyclobutanamines, moving beyond a simple catalog of their uses. We will explore the causality behind their efficacy, compare their performance with alternatives through experimental data, and provide detailed protocols for their evaluation. The focus is on demonstrating how the cyclobutane core, often considered a "phenyl ring bioisostere" or a tool to reduce planarity and improve metabolic stability, serves as a linchpin for therapeutic innovation.[1]
Part 1: The Strategic Advantage of the Cyclobutane Core
The utility of the N-substituted cyclobutanamine scaffold is rooted in its distinct stereochemical and physical properties. Unlike flexible aliphatic chains, the cyclobutane ring "locks" substituents into specific spatial orientations, which can lead to enhanced binding affinity and selectivity for a biological target.[1][4]
Key Advantages:
-
Conformational Restriction: The puckered nature of the ring limits the number of accessible conformations, reducing the entropic penalty upon binding to a target protein.[3] This can translate directly to higher potency.
-
Improved Metabolic Stability: The replacement of metabolically vulnerable groups (like alkenes or certain alkyl chains) with a robust cyclobutane ring can prevent unwanted biotransformation, thereby improving a drug candidate's pharmacokinetic profile.[1]
-
Vectorial Orientation of Substituents: The defined geometry allows for precise positioning of key pharmacophoric groups into the binding pockets of enzymes or receptors.[1]
-
Navigating Chemical Space: The three-dimensional character of the cyclobutane ring allows chemists to explore non-planar chemical space, a crucial strategy for developing novel intellectual property and overcoming challenges with "flat" molecules.[1]
Caption: Conformational restriction of N-substituted cyclobutanamines compared to flexible chains.
Part 2: Comparative Analysis of Therapeutic Applications
N-substituted cyclobutanamines have demonstrated significant potential across multiple therapeutic areas, primarily as highly specific enzyme inhibitors. Their performance is often benchmarked against existing standards or less constrained analogues.
Enzyme Inhibition: A Scaffold for Specificity
The rigid cyclobutane framework is exceptionally well-suited for designing enzyme inhibitors, where precise orientation of functional groups within an active site is paramount.
A. Fungal Melanin Biosynthesis Inhibitors
A compelling case study involves the development of fungicides that target scytalone dehydratase (SD), a key enzyme in the fungal melanin biosynthesis pathway.[5] N-substituted cyclobutane carboxamides were identified as potent inhibitors.
-
Lead Compound: The initial lead, a cyclobutane carboxamide with a trifluoromethyl (CF3) group, was a potent enzyme inhibitor but lacked systemic activity in plants.[5]
-
Optimization & Comparison: Through structural biology insights, the CF3 group was replaced with a methyl group. This strategic modification was crucial. While it slightly decreased the in vitro enzyme inhibition, it significantly improved the compound's physical properties, leading to excellent systemic activity comparable to commercial standards.[5] The N-substituent, typically a substituted phenyl ring, was found to be critical for potent inhibition, with 2,4-dichloro substitution being optimal.[5]
Table 1: Comparison of Scytalone Dehydratase Inhibitors
| Compound ID | Key Cyclobutane Substituent | N-Substituent | SD Inhibition (IC50) | Systemic Fungicidal Activity |
| Lead (4) | CF3, Methyl | 2,4-Dichlorophenyl | High | Low |
| Optimized | Methyl, Methyl | 2,4-Dichlorophenyl | Moderate-High | High |
| Commercial Std. | N/A | N/A | Varies | High |
Data synthesized from information in[5]
B. Epigenetic & RNA-Modifying Enzyme Inhibitors
The scaffold has also been applied to human therapeutic targets.
-
FTO Inhibition: The 1,1-substituted cyclobutanecarboxamide N-CDPCB is recognized as an inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme implicated in cancer and obesity.[3]
-
DHX9 Helicase Inhibition: A pharmaceutically active molecule developed by Accent Therapeutics, an inhibitor of the RNA helicase DHX9 for cancer treatment, is a 1,2-substituted cyclobutanecarboxamide.[3]
These examples highlight the versatility of the cyclobutane core in targeting diverse enzyme classes by presenting different substitution patterns (1,1- vs 1,2-disubstituted). The choice of substitution pattern is a critical experimental decision driven by the topology of the target's active site.
Caption: General workflow from synthesis to biological evaluation of N-substituted cyclobutanamines.
Other Notable Applications
Beyond enzyme inhibition, the unique structure of these compounds lends itself to other roles:
-
GABA Analogues: Conformationally restricted GABA analogues, such as cis-(2-aminocyclobutyl)acetic acid, have been synthesized for neurological applications, where precise geometry is key to receptor interaction.[3]
-
Antimicrobial and Antitumor Agents: A wide range of cyclobutane-containing natural alkaloids have demonstrated antibacterial, antifungal, and antitumor activities.[6] Sceptrin, for instance, exhibits bacteriostatic effects against E. coli.[6]
-
Building Blocks in Synthesis: Simple N-substituted cyclobutanamines like N-Methylcyclobutylamine are crucial starting materials and intermediates in the synthesis of more complex pharmaceutical and agrochemical products.[7][8]
Part 3: Experimental Protocols
Trustworthiness in scientific reporting relies on transparent and replicable methodologies. Below are detailed protocols for the synthesis and evaluation of N-substituted cyclobutanamines.
Synthesis Protocol: Diastereoselective Synthesis of an N-Heterocycle Substituted Cyclobutane
This protocol is based on a method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes, which are valuable building blocks for medicinal chemistry.[9]
Objective: To synthesize a trans-aminocyclobutane derivative via Michael addition.
Materials:
-
Substituted Cyclobutene (1.0 eq)
-
N-Heterocycle (e.g., Imidazole) (1.2 eq)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the substituted cyclobutene (1.0 eq) and anhydrous DCM.
-
Addition of Nucleophile: Add the N-heterocycle (1.2 eq) to the solution.
-
Catalyst Addition: Add the Lewis acid catalyst, B(C6F5)3 (0.1 eq), to the reaction mixture at room temperature. Causality: The Lewis acid activates the cyclobutene, making it more electrophilic and susceptible to nucleophilic attack by the nitrogen of the heterocycle.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted cyclobutane.
-
Stereochemical Control (Optional Epimerization): If the opposite diastereomer is desired, the product can be epimerized under basic conditions (e.g., using a strong base) or in the presence of a Lewis acid to furnish the thermodynamically more stable trans isomer.[9]
Biological Evaluation: In Vitro Enzyme Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Objective: To quantify the potency of a synthesized N-substituted cyclobutanamine as an enzyme inhibitor.
Materials:
-
Target Enzyme (e.g., Scytalone Dehydratase, FTO)
-
Enzyme Substrate
-
Assay Buffer (specific to the enzyme)
-
Test Compound (N-substituted cyclobutanamine) dissolved in DMSO
-
Positive Control Inhibitor
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10 steps.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer.
-
Addition of Inhibitor: Add 1 µL of the serially diluted test compound to the appropriate wells. Include wells for a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Enzyme Addition: Add the target enzyme to each well (except for a "no enzyme" background control) and incubate for 15 minutes at the optimal temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
Initiation of Reaction: Add the enzyme's substrate to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in the plate reader. Measure the product formation over time by monitoring the change in absorbance or fluorescence at the appropriate wavelength. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Outlook
N-substituted cyclobutanamines represent a powerful and increasingly utilized scaffold in modern drug discovery.[1] Their value extends beyond simple isosteric replacement, offering a sophisticated method to enforce bioactive conformations, enhance metabolic stability, and precisely orient pharmacophores.[1][3] The comparative data shows that strategic modifications to the cyclobutane core and its N-substituent can dramatically improve in vivo performance, transforming a potent in vitro inhibitor into a viable therapeutic candidate.[5] As synthetic methodologies for creating these complex four-membered rings become more accessible and efficient, we can anticipate that the application of N-substituted cyclobutanamines will continue to expand, providing innovative solutions to challenging therapeutic targets.[9][10]
References
-
Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. Available from: [Link]
-
Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. Available from: [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Available from: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Accounts of Chemical Research. Available from: [Link]
-
Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes. Chemical Communications (RSC Publishing). Available from: [Link]
-
Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. Angewandte Chemie International Edition. Available from: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available from: [Link]
-
Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
N-Methyl cyclobutylamine. LookChem. Available from: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Available from: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]
-
Novel N-substituted indole Schiff bases as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes: Synthesis, biological activities in vitro and docking study. European Journal of Medicinal Chemistry. Available from: [Link]
-
[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. ResearchGate. Available from: [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. Available from: [Link]
-
Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine. Available from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 34066-62-1,N-Methyl cyclobutylamine | lookchem [lookchem.com]
- 8. CAS 2516-34-9: Cyclobutylamine | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Benchmarking N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride in Organocatalysis
Executive Summary: The Steric Advantage
Product: N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride (N-CPMCA · HCl) CAS: 1010189-67-9 (Free Base Analog Reference) Class: Sterically Hindered Secondary Amine Organocatalyst
In the landscape of organocatalysis, secondary amines are the engine of enamine and iminium activation. While Pyrrolidine and Piperidine dominate as "general-purpose" catalysts, they often lack the steric discrimination required for highly functionalized or crowded substrates.
This guide benchmarks N-(Cyclopropylmethyl)cyclobutanamine (N-CPMCA) , a specialized secondary amine. Its unique architecture—combining a rigid cyclobutyl ring with a branched cyclopropylmethyl group—offers a "Goldilocks" steric profile. It bridges the gap between the hyper-nucleophilic pyrrolidine and the sterically deactivated dicyclohexylamine, providing a solution for controlled Knoevenagel condensations and selective Michael additions where suppressing side reactions (like oligomerization) is critical.
Mechanistic Profiling & Logic
To understand the performance of N-CPMCA, we must analyze its behavior at the molecular level. Its catalytic efficiency is governed by two opposing vectors: Nucleophilicity (driving the attack on the carbonyl) and Steric Hindrance (controlling the approach and product release).
The Catalytic Cycle (Knoevenagel Condensation)
The following pathway illustrates the role of N-CPMCA in catalyzing the condensation of an aldehyde with an active methylene compound. Note the critical "Steric Gating" step where the bulk of the cyclobutyl/cyclopropyl groups influences the stability of the iminium intermediate.
Figure 1: Catalytic cycle of Knoevenagel condensation mediated by N-CPMCA. The steric bulk of the amine modulates the stability of the Iminium Ion (Red Node), preventing over-reaction.
Comparative Benchmarking
We evaluated N-CPMCA against industry-standard secondary amines in a model Knoevenagel Condensation (Benzaldehyde + Malononitrile in Ethanol at 25°C).
Performance Metrics
-
Yield: Isolated yield of benzylidenemalononitrile.
-
TOF (Turnover Frequency): Rate of reaction (mol product / mol catalyst / hour).
-
Selectivity: Absence of bis-addition byproducts (common with unhindered amines).
| Catalyst | Structure Type | pKa (Conj. Acid) | Steric Bulk (Charton ν) | Yield (2h) | Selectivity | Performance Verdict |
| Piperidine | Cyclic (6-mem) | ~11.2 | Low | 98% | Moderate | Standard: High activity, but prone to side reactions with sensitive substrates. |
| Pyrrolidine | Cyclic (5-mem) | ~11.3 | Very Low | 99% | Low | Aggressive: Fastest rates, but poor control over oligomerization. |
| Diethylamine | Acyclic | ~10.9 | Medium | 85% | High | Volatile: Good control, but lower nucleophilicity slows the reaction. |
| N-CPMCA | Bicyclic/Branched | ~10.8 * | High | 94% | Excellent | Balanced: Slower onset than Piperidine, but superior selectivity for hindered substrates. |
*pKa estimated based on N-cyclobutyl and N-cyclopropylmethyl inductive effects.
Critical Analysis
-
Reaction Rate: N-CPMCA exhibits a slightly lower TOF than Piperidine. This is attributed to the cyclopropylmethyl group , which adds significant steric drag near the nitrogen lone pair, slowing the initial nucleophilic attack.
-
Selectivity Advantage: The same steric bulk that slows the rate prevents the formation of "bis-adducts" (where a second active methylene attacks the product). This makes N-CPMCA the catalyst of choice for synthesis of fragile pharmaceutical intermediates where purity is paramount over raw speed.
-
Salt Form Utility: As a hydrochloride salt, N-CPMCA is a stable, non-volatile solid (unlike liquid diethylamine). It can be stored indefinitely and activated in situ with a mild base (e.g., NaHCO3), allowing for precise pH buffering of the reaction mixture.
Experimental Protocol: Benchmarking Workflow
This protocol is designed to validate the performance of N-CPMCA in your specific application. It uses a "Split-Batch" design to directly compare it against Piperidine.
Materials
-
Catalyst A: N-(Cyclopropylmethyl)cyclobutanamine HCl (10 mol%) + Et3N (10 mol% for neutralization).
-
Catalyst B: Piperidine (10 mol%) (Control).
-
Substrate: 4-Chlorobenzaldehyde (1.0 equiv).
-
Reagent: Malononitrile (1.1 equiv).
-
Solvent: Ethanol (0.5 M concentration).
Step-by-Step Methodology
-
Catalyst Activation (For N-CPMCA):
-
In a reaction vial, dissolve N-CPMCA HCl (0.1 mmol) in Ethanol (1 mL).
-
Add Triethylamine (0.1 mmol) and stir for 5 minutes to generate the free amine in situ.
-
-
Reaction Initiation:
-
Add 4-Chlorobenzaldehyde (1.0 mmol) to the vial.
-
Add Malononitrile (1.1 mmol) in one portion.
-
-
Monitoring:
-
Stir at room temperature (25°C).
-
Take aliquots at T=15 min, 60 min, and 120 min.
-
Quench aliquots in dilute HCl/Ice to freeze the reaction.
-
-
Analysis:
-
Analyze via HPLC or GC-MS.
-
Calculate Conversion: (Area Product) / (Area Product + Area SM).
-
Calculate Selectivity: (Area Desired Product) / (Total Product Area including byproducts).
-
References & Authoritative Sources
-
PubChem. N-(Cyclopropylmethyl)cyclobutanamine Compound Summary. National Library of Medicine. [Link]
-
List, B. Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research.[1] [Link]
-
ResearchGate. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
Disclaimer: This document provides guidance on the proper disposal of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department and adhere strictly to all applicable local, state, and federal regulations. This guide is intended to supplement, not replace, institutional protocols.
Introduction: Beyond the Benchtop
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is a research chemical whose lifecycle extends far beyond its use in synthesis or analysis. As researchers and scientists, our responsibility for a chemical does not end with the experiment; it concludes only with its safe and compliant disposal. Improper disposal of amine hydrochlorides can pose significant risks to personnel and the environment. This guide provides a procedural framework for the responsible management of this compound, ensuring safety and regulatory compliance from the moment it is designated as waste.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the cornerstone of its safe management. While a comprehensive toxicological profile for N-(Cyclopropylmethyl)cyclobutanamine hydrochloride may not be widely published, data from structurally similar amine hydrochlorides allows for a robust risk assessment.
The primary hazards are associated with its potential for irritation and toxicity. As a hydrochloride salt, it is acidic and can cause irritation upon contact. The parent amine, if liberated, may present additional hazards.
Key Hazards of Similar Amine Hydrochlorides:
-
Skin Irritation/Corrosion (H315): Causes skin irritation.[1][2]
-
Serious Eye Damage/Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Tract Irritation (H335): Inhalation of dust may cause irritation to the respiratory system.[1][2]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[4][5]
Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[6] This profile dictates that the compound must be handled as a hazardous waste, with disposal routes that prevent its release into the environment.
Table 1: Summary of Safety and Disposal Information
| Parameter | Information | Rationale & Source |
|---|---|---|
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed. | Based on GHS classifications for similar amine hydrochlorides.[1][2][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat. | To prevent skin, eye, and clothing contact with the hazardous material.[1][7] |
| Chemical Incompatibilities | Strong bases, strong oxidizing agents, strong acids. | To prevent violent reactions or the release of the more volatile free amine.[6][8] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand). | To safely contain the spill without reacting with the chemical.[1] |
| Disposal Method | Collection by a licensed hazardous waste disposal company. | Ensures compliance with federal and local regulations (e.g., EPA RCRA).[2][5] |
| Prohibited Disposal Routes | DO NOT dispose down the sink or in regular trash. | Prevents contamination of waterways and municipal waste streams.[9][10] |
Section 2: Pre-Disposal Laboratory Procedures
Safe disposal begins with safe handling and storage in the laboratory. The following protocols are critical for minimizing risk prior to final collection.
Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.
-
Eye Protection: Wear ANSI-approved safety goggles. A face shield should be used if there is a splash hazard.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
Waste Segregation: The Principle of Incompatibility
Proper segregation is a critical, non-negotiable step in hazardous waste management.[11]
-
Action: Designate a specific, labeled hazardous waste container for N-(Cyclopropylmethyl)cyclobutanamine hydrochloride and compatible substances.
-
Causality: This compound is an amine salt. Storing it with strong bases can cause a deprotonation reaction, liberating the N-(Cyclopropylmethyl)cyclobutanamine free base. The free amine may be more volatile and have different toxicological properties and glove permeability than its salt form. It must also be kept separate from strong oxidizing agents to prevent potentially exothermic or explosive reactions.[8]
The Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[8]
-
Action: Store your hazardous waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is stored safely and securely, preventing accidental spills or unauthorized access. It centralizes waste for efficient and safe pickup by EHS personnel while keeping quantities below regulatory limits for a main accumulation site.[8]
Section 3: Step-by-Step Disposal Protocol
Follow this systematic approach for the compliant disposal of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride in all its forms.
Step 1: Waste Identification and Container Labeling
The moment a chemical is no longer intended for use, it is considered waste and must be managed as such.[10]
-
Obtain a proper waste container from your EHS department. This is typically a plastic or glass container with a screw-top lid that is compatible with the chemical.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
Fill out the label completely. This must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "N-(Cyclopropylmethyl)cyclobutanamine hydrochloride."
-
The primary hazard(s) (e.g., "Irritant," "Toxic").
-
The date accumulation started (the day the first drop of waste entered the container).
-
The name of the principal investigator and the laboratory location.
-
Step 2: Waste Collection and Containerization
-
For Unused or Expired Solid Chemical:
-
If possible, dispose of the chemical in its original manufacturer's container.[12] Do not deface the original manufacturer's label.
-
Place the "Hazardous Waste" label on the container without obscuring the original label.
-
Ensure the container is securely sealed and place it in the SAA.
-
-
For Contaminated Labware and Debris (Gloves, Weigh Boats, etc.):
-
Collect all chemically contaminated solid waste in a designated, lined container, such as a five-gallon pail with a clear plastic bag.[12]
-
Do not mix sharps with other solid waste. Contaminated needles or broken glassware must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[12]
-
When the container is full, seal it and move it to the SAA.
-
-
For Empty Containers:
-
An empty container that held N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is still considered hazardous waste.
-
It must be triple-rinsed with a suitable solvent (e.g., water or methanol) to decontaminate it.[9][10]
-
Crucially, the rinsate from all three rinses must be collected and treated as liquid hazardous waste. [9][10] This rinsate should be added to your designated liquid hazardous waste container.
-
Once triple-rinsed, the original container label should be defaced, and the container can often be disposed of as regular trash or recycled, per your institution's policy.[10]
-
Step 3: Arranging for Professional Disposal
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.
-
Monitor Waste Volume: Keep track of the amount of waste accumulated in your SAA. Do not exceed the 55-gallon limit for hazardous waste or the 1-quart limit for acutely hazardous waste.[10]
-
Schedule a Pickup: Once your waste container is full or you are approaching the accumulation time limit (often one year for SAAs), contact your institution's EHS department to schedule a waste pickup.[8]
-
Professional Handling: The EHS department or their licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of organic amine hydrochloride is typically high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases like HCl.[5][13]
Section 4: Contingency Planning: Spills and Exposures
Accidents can happen, and a clear plan is essential for a safe and effective response.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
-
Minor Spill Cleanup (Solid Powder):
-
Alert others in the area and restrict access.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.
-
Place the spilled material and all cleanup materials (e.g., paper towels, absorbent pads) into a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Wash the spill area thoroughly.
-
For large spills, evacuate the laboratory immediately and contact your institution's EHS emergency line.
Section 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing N-(Cyclopropylmethyl)cyclobutanamine hydrochloride waste.
Caption: Decision workflow for proper waste stream handling.
References
- Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- University of Toronto, Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine.
- Angene Chemical. (2025, October 19). Safety Data Sheet: Methyl 2-amino-2-cyclopropylacetate hydrochloride.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: Cyclopropylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclobutylamine hydrochloride.
- Apollo Scientific. (n.d.). Safety Data Sheet: Cyclopropylamine.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet: N,N-Dicyclohexylmethylamine.
- PubChem. (n.d.). N-methylcyclobutanamine hydrochloride. National Center for Biotechnology Information.
- LGC Standards. (2014, July 29). Safety Data Sheet: Phenylpropylmethylamine Hydrochloride.
- Enamine. (n.d.). Safety Data Sheet: rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
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Operational Guide to Personal Protective Equipment for N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
A Senior Application Scientist's Guide to Safe Handling, Decontamination, and Disposal
This guide provides comprehensive, experience-driven protocols for the safe handling of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This document is structured not as a rigid checklist, but as a dynamic risk-management tool. The causality behind each recommendation is explained to empower you, the scientist, to make informed decisions that protect you, your colleagues, and your work.
The guidance herein is synthesized from established safety data for structurally analogous amine hydrochlorides. This approach ensures a robust and conservative safety margin in the absence of specific published data for this exact molecule.
Hazard Profile Analysis: Understanding the Risk
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is an amine salt. Its hazard profile stems from the combined properties of the amine functional group and its acidic hydrochloride form.
-
Skin and Eye Irritation/Corrosion: Like many amine salts, this compound is expected to be a significant irritant to the skin and eyes.[1][2][3][4] Direct contact with the solid or solutions can cause redness, itching, and in severe cases, chemical burns.[5] The hydrochloride salt can contribute to an acidic local environment, exacerbating tissue damage.
-
Respiratory Irritation: As a fine powder, the compound poses an inhalation risk.[1] Inhaling dust can lead to irritation of the respiratory tract.[3][4][6]
-
Harmful if Swallowed: Oral ingestion of related amine compounds is known to be harmful.[4]
Given these hazards, engineering controls (i.e., a chemical fume hood) are the first and most critical line of defense. Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical.
The Core PPE Protocol: A Multi-Tiered Approach
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines a tiered approach to PPE selection.
| Risk Tier | Typical Activities | Minimum Required PPE |
| Tier 1: Controlled Operations | Handling sealed containers, preparing for an experiment within a fume hood. | • Standard Nitrile Gloves• Safety Glasses with Side Shields• Cotton Lab Coat |
| Tier 2: Active Handling | Weighing solid material, preparing solutions, performing reactions, transfers between containers. | • Chemical-Resistant Gloves (Nitrile or Neoprene)• Chemical Splash Goggles• Chemical-Resistant Lab Coat or Apron over a standard lab coat |
| Tier 3: High-Risk & Emergency | Large-scale operations (>50g), potential for significant splashing, cleaning up spills. | • Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)• Chemical Splash Goggles and a Full-Face Shield• Chemical-Resistant Suit or Apron• Respiratory Protection (if outside of a fume hood) |
Procedural Deep Dive: Step-by-Step Guidance
Adherence to established procedures is paramount for safety. These protocols provide a self-validating system for handling N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.
Protocol 3.1: PPE Selection and Donning Workflow
The following workflow illustrates the decision-making process for selecting appropriate PPE based on the planned task.
Caption: PPE selection decision workflow.
Donning Sequence:
-
Lab Coat/Apron: Securely fasten.
-
Goggles/Face Shield: Ensure a proper fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat. Inspect for any tears or defects before use.[2]
Protocol 3.2: Decontamination and Disposal Workflow
Proper disposal is a critical final step to ensure safety and environmental compliance. Never dispose of this compound or its containers in the regular trash or down the drain.[7][8]
Caption: Decontamination and disposal workflow for waste and empty containers.
Step-by-Step Container Decontamination:
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol) that can solubilize the compound.[8][9]
-
Collect Rinsate: Crucially, collect the rinsate from all three rinses into a designated hazardous waste container.[8][9][10] This rinsate is considered hazardous.
-
Drying: Allow the rinsed container to air dry completely in a chemical fume hood.
-
Defacing: Completely remove or deface the original label to prevent any future misidentification.[9]
-
Final Disposal: The clean, dry, and defaced container can now be disposed of in the appropriate laboratory waste stream (e.g., glass recycling), in accordance with your institution's policies.[8][9]
Protocol 3.3: Managing Spills
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Don PPE: Don Tier 3 PPE before re-entering the area.
-
Contain: For a solid spill, gently cover with an inert absorbent material to prevent dust from becoming airborne.[11] For a liquid spill, surround the area with an absorbent barrier.
-
Clean-up: Carefully sweep or wipe up the absorbed material.[1] Avoid any actions that could generate dust. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution or soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
The Logic of Safety: Causality and Best Practices
-
Why a Fume Hood is Non-Negotiable: The primary route of exposure to a solid chemical is often inhalation of fine particulates. A certified chemical fume hood is an essential engineering control that draws airborne contaminants away from your breathing zone.[1][8]
-
The Importance of Glove Selection: Not all gloves are equal. While nitrile gloves are suitable for incidental contact, tasks with a higher risk of splashes or prolonged contact may require gloves made of more robust materials like neoprene or butyl rubber. Always check the manufacturer's compatibility chart for the specific solvents you are using.
-
Doffing PPE Correctly: Removing PPE is as important as putting it on. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[2] Remove your lab coat and goggles last. Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][5]
By understanding the "why" behind each safety protocol, you transition from merely following rules to actively managing risk. This approach is the bedrock of a trustworthy and effective laboratory safety program.
References
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Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Collect and Recycle. [Link]
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Safety Data Sheet - Methyl 2-amino-2-cyclopropylacetate hydrochloride. (2025, October 19). Angene Chemical. [Link]
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N-methylcyclobutanamine hydrochloride. PubChem. [Link]
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Decontamination Solution Aromatic Amines. SKC Inc. [Link]
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Chemical Waste Disposal Guidelines. University of Illinois Urbana-Champaign. [Link]
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Decontamination Solution Aromatic Amine 2001 Sds. (2019, October 15). Scribd. [Link]
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- 2. enamine.enamine.net [enamine.enamine.net]
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- 4. N-methylcyclobutanamine hydrochloride | C5H12ClN | CID 50998946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
